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  • Product: 5-(4-methoxyphenyl)-1,3-thiazole
  • CAS: 68535-58-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary Biological Activity of 5-(4-methoxyphenyl)-1,3-thiazole

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This guide focuses on a specific, promising derivative: 5-(4-methoxyphenyl)-1,3-thiazole. By synthesizing data from closely related analogues and outlining standardized evaluation protocols, this document serves as a foundational resource for researchers investigating its therapeutic potential. We will delve into its synthesis, explore its preliminary anticancer, antimicrobial, and anti-inflammatory activities, and discuss potential mechanisms of action, providing a comprehensive technical overview to guide future research and development.

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active agents. Its prevalence is attributed to its metabolic stability and its capacity to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. Thiazole-containing drugs like the anti-HIV agent Ritonavir and the anticancer drug Dasatinib underscore the scaffold's therapeutic importance.[3][4] The introduction of a 4-methoxyphenyl group, as seen in our molecule of interest, is a common strategy in medicinal chemistry to modulate lipophilicity and enhance binding to hydrophobic pockets within target proteins, often leading to improved potency and selectivity.

Synthesis of the 5-(4-methoxyphenyl)-1,3-thiazole Core

The most established and versatile method for constructing the 1,3-thiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[2][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole and its derivatives, a strategic selection of precursors is paramount.

The logical synthetic approach involves the reaction between a thioamide (providing the N1-C2-S atoms) and an α-haloketone bearing the 4-methoxyphenyl group (providing the C4-C5 and substituent atoms).

General Synthesis Pathway

The synthesis proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2][6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Thioamide Thioamide (e.g., Thioformamide) SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone α-Haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one) Haloketone->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 5-(4-methoxyphenyl)-1,3-thiazole Dehydration->Product

Caption: Generalized Hantzsch synthesis for 5-(4-methoxyphenyl)-1,3-thiazole.

Preliminary Biological Activities

While direct studies on the unsubstituted 5-(4-methoxyphenyl)-1,3-thiazole are limited in publicly available literature, extensive research on closely related analogues provides a strong basis for predicting its biological profile. The following sections synthesize these preliminary findings.

Anticancer Activity

Thiazole derivatives are well-documented anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases and tubulin.[1][4][7] Analogues featuring the methoxyphenyl-thiazole core have demonstrated significant cytotoxicity across various cancer cell lines.

Key Insights from Analogues:

  • A derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine, was highly effective against leukemia cell lines, with IC50 values of 7.5 µg/mL (HL-60) and 8.9 µg/mL (Jurkat).

  • Another class of compounds, 4-substituted methoxybenzoyl-aryl-thiazoles, showed potent inhibition of tubulin polymerization and cytotoxicity in the nanomolar range against melanoma and prostate cancer cells.

  • The presence of a methoxy group on a phenyl ring attached to the thiazole core is often correlated with enhanced anticancer potential.

Table 1: Cytotoxicity Data of Related Methoxyphenyl-Thiazole/Thiadiazole Analogues

Compound/Analogue Cancer Cell Line Potency (IC50) Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast) 49.6 µM [8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MDA-MB-231 (Breast) 53.4 µM [8]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-...-amine HL-60 (Leukemia) 7.5 µg/mL

| 2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole (SMART compound 8f) | Various | 21 - 71 nM | |

Antimicrobial Activity

The thiazole scaffold is a component of several antimicrobial agents. Its mechanism can involve the disruption of bacterial cell wall synthesis, inhibition of key enzymes, or interference with cell division.[3][9] The amphiphilic nature of some thiazole derivatives allows them to permeate bacterial membranes, leading to cytoplasmic leakage and cell death.[10]

Key Insights from Analogues:

  • Thiazole-based Schiff base compounds have shown favorable activity against Gram-negative E. coli (14.40 ± 0.04 mm zone of inhibition) and Gram-positive S. aureus (15.00 ± 0.01 mm).[11]

  • A study on 1,3-thiazole derivatives identified a compound with a 4-hydroxyphenyl group at position 2 that exhibited an MIC of 125–150 μg/mL against S. aureus, E. coli, and the fungus Aspergillus niger.

  • The mechanism for some derivatives involves the inhibition of FtsZ polymerization, a critical step in bacterial cell division.[3][12]

Table 2: Antimicrobial Activity of Related Thiazole Analogues

Compound/Analogue Microorganism Activity Metric Potency Reference
Thiazole-based Schiff base E. coli Zone of Inhibition 14.40 ± 0.04 mm [11]
Thiazole-based Schiff base S. aureus Zone of Inhibition 15.00 ± 0.01 mm [11]
2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole S. aureus, E. coli, A. niger MIC 125-150 µg/mL

| Benzothiazolotriazole-thiadiazole derivative | S. aureus | MIC | 128 µg/mL | |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets for anti-inflammatory drugs. Thiazole derivatives have been developed as potent inhibitors of these pathways.

Key Insights from Analogues:

  • Derivatives of 2-(trimethoxyphenyl)-thiazole have demonstrated significant systemic anti-inflammatory effects in animal models, reducing leukocyte counts by blocking cell-mediated inflammation.

  • The design of dual COX/LOX inhibitors has been approached using thiazole scaffolds, with some compounds showing superior activity to standard drugs like ibuprofen in carrageenan-induced paw edema assays.

  • The mechanism often involves the inhibition of pro-inflammatory mediators like prostaglandins and cytokines.[13][14]

Mechanistic Insights and Potential Pathways

Based on data from related compounds, 5-(4-methoxyphenyl)-1,3-thiazole could exert its biological effects through several mechanisms. In cancer, a plausible pathway is the induction of apoptosis. This programmed cell death is often mediated by a cascade of enzymes called caspases. Thiazole derivatives have been shown to activate initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3), leading to controlled cell demolition.[8]

G Thiazole 5-(4-methoxyphenyl) -1,3-thiazole Analogue Receptor Death Receptor (e.g., Fas, TRAIL-R) Thiazole->Receptor binds/activates Casp8 Pro-Caspase-8 Receptor->Casp8 recruits aCasp8 Active Caspase-8 Casp8->aCasp8 activates Casp3 Pro-Caspase-3 aCasp8->Casp3 activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis G A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate 24h (allow attachment) A->B C 3. Add Test Compound (serial dilutions) B->C D 4. Incubate 48-72h (drug exposure) C->D E 5. Add MTT Reagent (20 µL of 5 mg/mL) D->E F 6. Incubate 4h (formazan formation) E->F G 7. Solubilize Formazan (add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7) during their exponential growth phase. Perform a cell count and adjust the concentration to seed 5,000-10,000 cells in 100 µL of complete growth medium per well of a 96-well plate.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of 5-(4-methoxyphenyl)-1,3-thiazole in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [15]6. Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [16]7. Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes. [15]8. Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_control) * 100. Plot the % viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol is a standard method for preliminary screening of antimicrobial activity. [17] Objective: To qualitatively assess the ability of the test compound to inhibit microbial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an agar plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar. [18]5. Compound Loading: Prepare a solution of 5-(4-methoxyphenyl)-1,3-thiazole at a known concentration (e.g., 1 mg/mL in DMSO). Carefully add a fixed volume (e.g., 50-100 µL) of the solution into a well. [17]6. Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi. [17]8. Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)

This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity. [19][20] Objective: To assess the ability of the test compound to reduce acute inflammation in a rodent model.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats (160-200 g) under standard laboratory conditions for at least one week prior to the experiment. [14]2. Grouping and Dosing: Divide animals into groups (n=5-6): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg). Administer the test compound and controls intraperitoneally or orally. [14]3. Baseline Measurement: Thirty minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer (V0). [13]4. Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw. [19][21]5. Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: (% Inhibition) = [(Vt - V0)_control - (Vt - V0)_treated] / (Vt - V0)_control * 100. Statistical significance is determined using ANOVA followed by a post-hoc test.

References

  • BenchChem. (2025). Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. Benchchem.com.
  • Dey, B., & Das, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • BenchChem. (2025). Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. Benchchem.com.
  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol.org.
  • Khan, A., et al. (2023).
  • Swathykrishna, C. S., et al. (2023).
  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Molecules. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. mdpi.com.
  • Journal of Chemical Reviews. (2023).
  • Inotiv. (n.d.).
  • JoVE. (2013).
  • PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Neliti. (2018). A Review On Thiazole As Anticancer Agents. Neliti.com.
  • MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Mdpi.com.
  • PubMed. (2018).
  • YouTube. (2023).
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.org.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer.com.
  • Abcam. (n.d.). MTT assay protocol. Abcam.com.
  • MDPI. (2025).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Mdpi.com.
  • PMC. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles.
  • SciELO. (n.d.).
  • PMC. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chemhelpasap.com.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Synarchive.com.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic-chemistry.org.
  • PMC. (n.d.).
  • YouTube. (2020).

Sources

Exploratory

Introduction: The Convergence of a Privileged Scaffold and In Silico Insight

An In-depth Technical Guide: Molecular Docking Studies of 5-(4-methoxyphenyl)-1,3-thiazole The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Molecular Docking Studies of 5-(4-methoxyphenyl)-1,3-thiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific compound, 5-(4-methoxyphenyl)-1,3-thiazole, combines this potent core with a methoxyphenyl group, a common feature in bioactive molecules that can influence pharmacokinetic and pharmacodynamic properties.

To explore the therapeutic potential of this compound, computational methods, particularly molecular docking, have become indispensable.[6][7] Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, like our thiazole derivative) to the binding site of another (a macromolecular target, typically a protein).[8][9] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for conducting a rigorous and valid molecular docking study on 5-(4-methoxyphenyl)-1,3-thiazole. We will move beyond a simple list of steps to explain the critical reasoning—the "why"—behind each choice, ensuring a scientifically sound and reproducible workflow.

Part 1: System Preparation - The Foundation of a Credible Study

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. This section details the meticulous preparation of both the ligand and its biological target.

Ligand Preparation: From 2D Sketch to 3D Reality

The initial representation of a molecule is often two-dimensional. For docking, we require a three-dimensional, energetically favorable conformation.

Causality: A ligand in a biological system is not static; it exists in a low-energy, three-dimensional state. Providing the docking algorithm with an energy-minimized structure reduces the conformational search space and increases the likelihood of finding a biologically relevant binding pose.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of 5-(4-methoxyphenyl)-1,3-thiazole is first obtained. Public databases like PubChem are excellent resources. The canonical SMILES representation is COC1=CC=C(C=C1)C2=CSC=N2.

  • Generate 3D Coordinates: Use a molecular editor and informatics toolkit like Open Babel or the features within AutoDock Tools to convert the 2D representation into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for proper charge distribution and hydrogen bonding. Most modeling software can add hydrogens appropriate for a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and settles the molecule into a low-energy conformer.

  • Save in Docking-Ready Format: For use with AutoDock Vina, the final ligand structure is saved in the PDBQT format, which includes atomic coordinates, partial charges, and information on rotatable bonds.

Target Selection: Identifying a Biologically Relevant Partner

Thiazole derivatives are known to inhibit a class of enzymes called Matrix Metalloproteinases (MMPs), which are implicated in cancer metastasis and arthritis.[10] Specifically, MMP-13 (Collagenase-3) is a validated target for osteoarthritis treatment, making it a compelling candidate for our study.[11][12]

Causality: The selection of a target cannot be arbitrary. It must be based on existing biological evidence linking the chemical class of the ligand to a specific disease pathway or protein family. This ensures the biological relevance of the in silico experiment.

Target Justification:

  • Disease Relevance: MMP-13 is overexpressed in osteoarthritis and certain cancers.[12]

  • Structural Availability: High-resolution crystal structures of human MMP-13 are available in the Protein Data Bank (PDB).[13][14][15]

  • Precedent: Other heterocyclic inhibitors have been successfully designed and docked against MMP-13.[16][17]

For this guide, we will use the human MMP-13 catalytic domain co-crystallized with an inhibitor (PDB ID: 5L3C).

Receptor Preparation: Sanitizing the Binding Site

A raw crystal structure from the PDB is not immediately ready for docking. It is a snapshot that includes non-essential components and lacks information required by docking software.

Causality: Water molecules, co-solvents, and alternate conformations present in a crystal structure can interfere with the docking algorithm and produce artifacts. Preparing the receptor by removing these elements, adding necessary hydrogens, and assigning atomic charges creates a clean, chemically correct, and computationally tractable representation of the binding site.

Experimental Protocol: Receptor Preparation

  • Download PDB File: Obtain the structure file for PDB ID 5L3C from the RCSB Protein Data Bank.

  • Isolate Protein: Remove all non-essential components, including the co-crystallized ligand, water molecules (HOH), and any other heteroatoms. This is crucial for the validation step later (re-docking).

  • Add Polar Hydrogens: Docking algorithms rely on hydrogen placement for calculating interactions. Add polar hydrogens to the protein structure.

  • Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the electrostatic term in the scoring function.

  • Save in Docking-Ready Format: As with the ligand, save the processed receptor structure in the PDBQT format.

Part 2: The Docking Workflow - A Self-Validating Protocol

A credible docking study must include an internal control to validate its parameters. This is achieved by "re-docking"—taking the original ligand from the crystal structure and docking it back into the prepared receptor.

Overall Docking and Validation Workflow

The following diagram illustrates the comprehensive workflow, from initial preparation to final analysis, incorporating the critical validation loop.

G cluster_prep Part 1: System Preparation cluster_validation Part 2a: Protocol Validation cluster_docking Part 2b: Production Docking Ligand_2D 1. Obtain Ligand Structure (5-(4-methoxyphenyl)-1,3-thiazole) Ligand_3D 2. Generate 3D Conformation & Energy Minimize Ligand_2D->Ligand_3D Ligand_PDBQT 3. Save as Ligand.pdbqt Ligand_3D->Ligand_PDBQT Dock 11. Dock Test Ligand (thiazole derivative) Ligand_PDBQT->Dock Receptor_PDB 4. Download Receptor PDB (e.g., 5L3C) Native_Ligand 5. Extract Native Ligand (for validation) Receptor_PDB->Native_Ligand Receptor_Clean 6. Clean Receptor (Remove H2O, etc.) Receptor_PDB->Receptor_Clean Redock 8. Re-dock Native Ligand into Receptor Native_Ligand->Redock Receptor_PDBQT 7. Add Hydrogens & Charges Save as Receptor.pdbqt Receptor_Clean->Receptor_PDBQT Receptor_PDBQT->Redock Receptor_PDBQT->Dock RMSD 9. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Validate 10. Is RMSD < 2.0 Å? RMSD->Validate Validate->Receptor_PDBQT No: Adjust Parameters Validate->Dock Yes: Protocol Validated Analyze 12. Analyze Results (Binding Energy, Poses) Dock->Analyze Visualize 13. Visualize Interactions Analyze->Visualize G cluster_ligand Ligand cluster_receptor MMP-13 Active Site Residues L 5-(4-methoxyphenyl)-1,3-thiazole H218 His218 L->H218 H-Bond (N of Thiazole) L181 Leu181 L->L181 Hydrophobic A182 Ala182 L->A182 Hydrophobic M222 Met222 L->M222 Hydrophobic Y223 Tyr223 L->Y223 Pi-Pi Stacking (Methoxyphenyl ring)

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Foundational

spectroscopic characterization of 5-(4-methoxyphenyl)-1,3-thiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-methoxyphenyl)-1,3-thiazole Introduction The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-methoxyphenyl)-1,3-thiazole

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The derivative, 5-(4-methoxyphenyl)-1,3-thiazole, combines this privileged heterocycle with an electron-donating methoxyphenyl group, creating a molecule with significant potential for applications in drug development and organic electronics. Its precise synthesis and characterization are paramount for ensuring purity, confirming identity, and understanding its physicochemical properties.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 5-(4-methoxyphenyl)-1,3-thiazole. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be on not just the data, but the rationale behind the experimental choices and the logic of spectral interpretation, providing researchers with a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For 5-(4-methoxyphenyl)-1,3-thiazole, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, confirming the connectivity and chemical environment of every atom in the molecule.

Rationale for Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with lower solubility or to resolve overlapping peaks, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[3] The choice impacts chemical shifts; for instance, protons hydrogen-bonded to the solvent will appear at different frequencies.

  • Spectrometer Frequency: A higher field strength (e.g., 400-500 MHz for ¹H NMR) is advantageous as it increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex coupling patterns, particularly in the aromatic region.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Predicted Spectra

The expected chemical shifts are predicted based on established values for thiazole and methoxyphenyl moieties.[4][5]

¹H NMR Spectroscopy

The proton spectrum provides direct evidence for all non-exchangeable protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Thiazole)~8.7Singlet (s)N/A1H
H-4 (Thiazole)~7.9Singlet (s)N/A1H
H-2', H-6' (Aromatic)~7.5Doublet (d)~8.82H
H-3', H-5' (Aromatic)~7.0Doublet (d)~8.82H
-OCH₃~3.8Singlet (s)N/A3H
  • Expertise: The downfield shifts of the thiazole protons (H-2 and H-4) are characteristic of protons on an electron-deficient aromatic heterocycle. The classic AA'BB' splitting pattern of the methoxyphenyl group is confirmed by the two doublets with identical coupling constants.

¹³C NMR Spectroscopy

The ¹³C spectrum reveals the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole)~153
C-4 (Thiazole)~140
C-5 (Thiazole)~148
C-4' (Aromatic, C-O)~160
C-1' (Aromatic)~126
C-2', C-6' (Aromatic)~128
C-3', C-5' (Aromatic)~114
-OCH₃~55
  • Trustworthiness: The chemical shifts are highly diagnostic. The carbon attached to the electronegative oxygen (C-4') is the most downfield in the aromatic region. The carbons of the thiazole ring appear in a predictable range for such heterocycles.[6][7] The methoxy carbon signal consistently appears around 55 ppm.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis.

Rationale for Experimental Choices
  • Ionization Method: Soft ionization techniques are preferred to minimize premature fragmentation and ensure a strong molecular ion peak. Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecule, [M+H]⁺, making molecular weight determination straightforward.[9] For high-resolution mass spectrometry (HRMS), ESI coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provides highly accurate mass data, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (ESI-TOF):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Typical ESI source parameters: Capillary Voltage: 3.5 kV; Cone Voltage: 30 V; Desolvation Gas (N₂): ~600 L/hr; Desolvation Temperature: ~350 °C.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation: Predicted Mass Spectrum
  • Molecular Formula: C₁₀H₉NOS

  • Monoisotopic Mass: 191.04 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 192.0483

Table of Predicted Ions:

m/z (Predicted) Ion Formula Interpretation
192.0483[C₁₀H₁₀NOS]⁺Protonated molecular ion
177.0248[C₉H₇NOS]⁺Loss of a methyl radical (·CH₃)
149.0299[C₈H₇NS]⁺Loss of the methoxy group followed by loss of CO
134.0372[C₈H₈N]⁺Fragment containing the methoxyphenyl group
85.0008[C₃H₃NS]⁺Thiazole ring fragment
  • Authoritative Grounding: The fragmentation pattern is predictable based on the known behavior of similar heterocyclic systems.[9] The stability of the aromatic rings dictates the primary fragmentation pathways.

Vibrational and Electronic Spectroscopy: Functional Groups and Conjugation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and the electronic system of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically over the range of 4000-600 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

  • Data Interpretation:

    • ~3100-3000 cm⁻¹: Aromatic and Thiazole C-H stretching.[2]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.[8]

    • ~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings.[2][10]

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.[11]

    • ~1030 cm⁻¹: Symmetric C-O-C stretching.

    • ~700-600 cm⁻¹: C-S stretching vibration.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

  • Experimental Protocol:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Prepare a dilute solution (e.g., 1-10 µM) to ensure the absorbance maximum is within the linear range of the instrument (0.1-1.0 AU).[3]

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample, typically from 200-600 nm.

  • Data Interpretation:

    • The conjugated system formed by the phenyl ring and the thiazole ring is expected to produce strong absorption bands.

    • λ_max ~280-320 nm: This absorption is attributed to the π → π* electronic transition within the extended conjugated system.[11][12] The exact wavelength is influenced by the solvent polarity.

Integrated Spectroscopic Analysis & Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods to build an unshakeable structural confirmation.

Logical Elucidation Flow

The following diagram illustrates how the data from different techniques are synthesized to confirm the structure of 5-(4-methoxyphenyl)-1,3-thiazole.

cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Vib Vibrational & Electronic MS ESI-MS MW Molecular Weight Confirmed (m/z = 192.0483) MS->MW Formula Molecular Formula Derived (C10H9NOS) MW->Formula Final_Structure Final Confirmed Structure: 5-(4-methoxyphenyl)-1,3-thiazole Formula->Final_Structure Elemental Composition H_NMR 1H NMR Proton_Map Proton Count & Environment (5 Aromatic, 3 Methoxy) H_NMR->Proton_Map C_NMR 13C NMR Carbon_Map Carbon Skeleton (8 sp2, 1 sp3) C_NMR->Carbon_Map Proton_Map->Final_Structure Proton Connectivity Carbon_Map->Final_Structure Carbon Framework IR IR Spectroscopy Func_Groups Functional Groups ID'd (C=N, C-O, C-S) IR->Func_Groups UV UV-Vis Spectroscopy Conjugation Conjugated System Confirmed (λmax ~300 nm) UV->Conjugation Func_Groups->Final_Structure Functional Groups

Caption: Integrated workflow for the structural elucidation of 5-(4-methoxyphenyl)-1,3-thiazole.

General Analytical Workflow

The diagram below outlines a standard workflow for the complete spectroscopic characterization of a synthesized compound like 5-(4-methoxyphenyl)-1,3-thiazole.

start Synthesized & Purified Compound nmr_analysis NMR Analysis (1H, 13C) start->nmr_analysis ms_analysis Mass Spectrometry (ESI-HRMS) start->ms_analysis ir_analysis IR Analysis (ATR-FTIR) start->ir_analysis uv_analysis UV-Vis Analysis start->uv_analysis data_integration Data Integration & Structural Confirmation nmr_analysis->data_integration ms_analysis->data_integration ir_analysis->data_integration uv_analysis->data_integration report Final Report & Characterization Data data_integration->report

Caption: Standard workflow for spectroscopic characterization of a novel compound.

Conclusion

The comprehensive requires a multi-faceted approach. By logically integrating data from NMR, MS, IR, and UV-Vis spectroscopy, one can achieve an unambiguous confirmation of its molecular structure. This guide provides the foundational protocols, expected data, and interpretive rationale necessary for researchers to confidently analyze this compound and its derivatives, ensuring the scientific integrity of their work in drug discovery and materials science.

References

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(23), 5796. Available at: [Link]

  • SpectraBase. (n.d.). 4-thiazoleacetamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)-. Retrieved from [Link]

  • Stavrakov, G., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(18), 4236. Available at: [Link]

  • Jabbar, A. A., et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-731.
  • Moldoveanu, C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available at: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Al-Mokaram, A. A. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Results in Chemistry, 5, 100898.
  • MDPI. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Retrieved from [Link]

  • Hartung, J., et al. (2005). 4- and 4,5‐Substituted N‐Methoxythiazole-2(3H)‐thiones – Preparation, UV/Vis Spectra. European Journal of Organic Chemistry, 2005(13), 2821-2833.
  • Manikannan, R., et al. (2012). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Journal of Chemical Sciences, 124(2), 463-468.
  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 131-143. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Retrieved from [Link]

  • MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]

  • DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • Semantic Scholar. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • International Union of Crystallography. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • International Journal of Chemical Sciences. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR and UV-Visible) investigation and computational analysis of (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-{[5-(4-methoxybenzylthio)-1,3,4-oxadiazol-2-yl]methylthio}. Retrieved from [Link]

  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 5-(4-methoxyphenyl)-1,3-thiazole

Introduction: The Significance of the 5-Aryl-1,3-Thiazole Scaffold The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 5-Aryl-1,3-Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] Specifically, the 5-aryl substituted thiazole motif is a key pharmacophore in various targeted therapies. Unlike the more commonly synthesized 4-aryl-thiazoles, the 5-aryl isomer presents a distinct vector for molecular interactions, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery.[3][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole. The selected synthetic route is based on the cyclization of an N,N-diformylaminomethyl aryl ketone using a thionating agent, a robust method for preparing 5-arylthiazoles with high regioselectivity.[5] This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and a self-validating framework for successful synthesis.

Synthetic Strategy and Workflow

The synthesis of 5-(4-methoxyphenyl)-1,3-thiazole is a multi-step process commencing from the commercially available 4-methoxyacetophenone. The overall workflow involves the preparation of a key α-amino ketone intermediate, its subsequent formylation, and the final ring-closing reaction to yield the target thiazole.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Thiazole Formation A 4-Methoxyacetophenone B Protocol 1: α-Bromination A->B C 2-Bromo-1-(4-methoxyphenyl)ethanone B->C D Protocol 2: Aminomethylation & Formylation C->D E 2-(diformylamino)-1- (4-methoxyphenyl)ethanone D->E F Protocol 3: Thionation & Cyclization G 5-(4-methoxyphenyl)-1,3-thiazole F->G H Purification & Characterization G->H E_ref->F

Caption: Overall workflow for the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole.

Reaction Mechanism: From Ketone to Thiazole

The cornerstone of this synthesis is the conversion of the N,N-diformylaminomethyl ketone into the thiazole ring. This transformation is accomplished using a thionating agent like Phosphorus Pentasulfide (P₄S₁₀). The mechanism involves the thionation of one of the formyl carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. Triethylamine acts as a base to facilitate the cyclization and elimination steps.

Caption: Simplified mechanism for 5-arylthiazole formation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methoxyacetophenone≥98%Sigma-AldrichStarting Material
Cupric Bromide (CuBr₂)≥99%Sigma-AldrichBrominating Agent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificSolvent
Chloroform (CHCl₃)ACS GradeFisher ScientificSolvent
Hexamine≥99%Sigma-AldrichReagent for amination
Formic Acid≥95%Sigma-AldrichFormylating Agent
Acetic Anhydride≥98%Sigma-AldrichFormylating Agent
Phosphorus Pentasulfide (P₄S₁₀)≥99%Sigma-AldrichThionating/Cyclizing Agent
Triethylamine (TEA)≥99%Sigma-AldrichBase
Diethyl EtherACS GradeFisher ScientificSolvent for extraction
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying Agent
Silica Gel230-400 meshVWRFor column chromatography

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

Part A: Synthesis of Key Intermediate 2-(diformylamino)-1-(4-methoxyphenyl)ethanone

Protocol 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

This procedure utilizes cupric bromide for the selective α-bromination of the ketone.[6][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (7.5 g, 50 mmol) and ethyl acetate (100 mL). Stir until the solid dissolves completely.

  • Addition of Brominating Agent: Add cupric bromide (22.3 g, 100 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the black CuBr₂ and the formation of white CuBr are indicative of reaction progression.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethyl acetate or a mixture of ethanol and water to yield 2-bromo-1-(4-methoxyphenyl)ethanone as a white to pale yellow crystalline solid.[6]

    • Expected Yield: 75-85%

    • Melting Point: 69-72 °C[8]

Protocol 2: Synthesis of 2-(diformylamino)-1-(4-methoxyphenyl)ethanone

This two-step protocol first generates the amine via a Delépine-type reaction followed by formylation.

  • Amine Formation: In a 250 mL flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (6.87 g, 30 mmol) in chloroform (100 mL). Add hexamine (4.62 g, 33 mmol) and stir the mixture at room temperature for 24 hours. The resulting quaternary ammonium salt will precipitate. Filter the salt, wash with diethyl ether, and dry. Hydrolyze the salt by refluxing in a mixture of ethanol (50 mL) and concentrated HCl (10 mL) for 4 hours. Cool and concentrate under vacuum to obtain the crude 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.

  • Formylation: Suspend the crude amine salt in formic acid (30 mL). Cool the mixture in an ice bath to 0°C. Slowly add acetic anhydride (9 mL) dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously. The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the N,N-diformylamino intermediate.

Part B: Synthesis of 5-(4-methoxyphenyl)-1,3-thiazole

Protocol 3: Thionation and Cyclization to Form the Thiazole Ring

This final step uses phosphorus pentasulfide to drive the cyclization to the desired 5-arylthiazole.[5]

  • Reaction Setup: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-(diformylamino)-1-(4-methoxyphenyl)ethanone (4.46 g, 20 mmol) in anhydrous chloroform (50 mL).

  • Reagent Addition: Add triethylamine (5.6 mL, 40 mmol) to the solution and stir for 5 minutes. In a single portion, add phosphorus pentasulfide (P₄S₁₀) (2.22 g, 5 mmol).

    • Rationale: Triethylamine acts as a base to deprotonate the intermediate, facilitating the intramolecular cyclization. Phosphorus pentasulfide serves as both a thionating and dehydrating agent.

  • Reaction: Heat the mixture to reflux (approximately 61°C) and maintain for 3-5 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford 5-(4-methoxyphenyl)-1,3-thiazole as a solid.

Data Summary and Expected Results

CompoundFormulaMW ( g/mol )Moles (mmol)Theoretical Yield (g)
4-MethoxyacetophenoneC₉H₁₀O₂150.1750-
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.07~409.16
2-(diformylamino)-1-(4-methoxyphenyl)ethanoneC₁₁H₁₁NO₄221.21~204.42
5-(4-methoxyphenyl)-1,3-thiazoleC₁₀H₉NOS191.25-3.83

Yields are theoretical and actual results may vary.

Characterization Data (Reference):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, thiazole C2-H), 7.85 (s, 1H, thiazole C4-H), 7.50 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).

  • MS (ESI): m/z 192.05 [M+H]⁺.

Troubleshooting and Field-Proven Insights

  • Low Yield in Bromination: Ensure the CuBr₂ is dry and the reflux is consistent. Incomplete reaction can result from insufficient heating or reaction time.

  • Difficulties in Final Cyclization: The reaction is moisture-sensitive. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). The quality of the P₄S₁₀ is crucial; use a freshly opened bottle if possible.

  • Purification Challenges: The final product may have closely-eluting impurities. Careful column chromatography with a shallow solvent gradient is recommended for achieving high purity.

References

  • (Reserved for future use)
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][9]

  • (Reserved for future use)
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  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (n.d.). PMC. Retrieved from [Link][6]

  • (Reserved for future use)
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][10]

  • (Reserved for future use)
  • (Reserved for future use)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link][11]

  • (Reserved for future use)
  • ChemSynthesis. (2025, May 20). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link][8]

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  • (Reserved for future use)
  • (Reserved for future use)
  • (Reserved for future use)
  • (Reserved for future use)
  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link][12]

  • Wang, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(7), 1982-1993. [Link][3]

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  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles. Synlett, 2006(3), 460-462. [Link][5]

  • (Reserved for future use)
  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Retrieved from [Link][4]

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 5-(4-methoxyphenyl)-1,3-thiazole

Abstract This application note describes a comprehensive, systematic approach to developing and validating a simple, isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, systematic approach to developing and validating a simple, isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(4-methoxyphenyl)-1,3-thiazole. The developed reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The entire process, from initial analyte assessment and strategic parameter selection to full method validation according to ICH Q2(R1) guidelines, is detailed to provide researchers and drug development professionals with a practical and scientifically sound protocol.

Pre-Analysis Considerations & Compound Properties

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[1] These properties dictate the initial choice of chromatographic mode, stationary phase, mobile phase, and detector settings.

Analyte: 5-(4-methoxyphenyl)-1,3-thiazole Structure: Chemical structure of 5-(4-methoxyphenyl)-1,3-thiazole

Key Physicochemical Properties:

PropertyEstimated ValueInfluence on HPLC Method Development
Molecular Weight 191.24 g/mol General property, useful for mass spectrometry if coupled.
Predicted logP ~2.8Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. A C18 column is a logical first choice.[2]
Predicted pKa ~1.8The thiazole nitrogen is weakly basic. At a pH > 3, the molecule will be in its neutral form, minimizing peak tailing and ensuring consistent retention. An acidic mobile phase modifier (e.g., 0.1% formic acid) is recommended.
UV λmax ~295 nmThe conjugated aromatic system provides a strong chromophore. A detection wavelength of 295 nm is selected for optimal sensitivity.

Instrumentation and Materials

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic Acid (FA), analytical grade

    • 5-(4-methoxyphenyl)-1,3-thiazole reference standard

HPLC Method Development Strategy

The method development process is a systematic workflow designed to achieve a reliable separation with optimal resolution, peak shape, and analysis time.[3][4] The strategy employed here follows a logical progression from initial scouting runs to fine-tuning of critical parameters.

Method Development Workflow

The workflow is designed to efficiently optimize the separation by systematically adjusting chromatographic parameters.

MethodDevelopmentWorkflow A Step 1: Analyte Property Assessment (logP, pKa, λmax) B Step 2: Initial Parameter Selection Column: C18 Mobile Phase: ACN/H2O Modifier: 0.1% Formic Acid A->B Guides initial choices C Step 3: Scouting Gradient Run (5-95% ACN over 20 min) Determine elution strength B->C Defines starting point D Step 4: Isocratic Method Optimization Adjust %ACN for k' between 2-10 C->D Informs isocratic conditions E Step 5: System Suitability & Finalization Confirm peak shape, efficiency, and retention time D->E Fine-tuning

Caption: A systematic workflow for HPLC method development.

Protocol: Method Optimization

This protocol outlines the steps to translate the initial parameters into a final, optimized method.

Step 1: Standard & Sample Preparation

  • Prepare a stock solution of 5-(4-methoxyphenyl)-1,3-thiazole at 1.0 mg/mL in Methanol.

  • Dilute the stock solution with the mobile phase (initial composition: 50:50 ACN:Water) to a working concentration of approximately 20 µg/mL.

Step 2: Initial Scouting Gradient

  • Set up the HPLC system with a C18 column thermostatted at 30 °C.

  • Define the mobile phases:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 295 nm.

  • Inject the 20 µg/mL working standard.

  • Rationale: This scouting run determines the approximate percentage of organic solvent required to elute the analyte, providing a starting point for isocratic method development.[3]

Step 3: Isocratic Method Development

  • From the gradient run, determine the %B at which the analyte elutes. For this compound, elution is expected at approximately 60-70% ACN.

  • Perform a series of isocratic runs, adjusting the %B to achieve a capacity factor (k') between 2 and 10. A good starting point is often 10-15% lower than the elution percentage from the gradient.

  • Test the following isocratic conditions:

    • Run 1: 60% B

    • Run 2: 55% B

    • Run 3: 50% B

  • Rationale: An optimal k' ensures the analyte is well-retained and separated from the solvent front without leading to excessively long run times and broad peaks.[3]

Step 4: Final Parameter Optimization

  • Based on the results from Step 3, select the isocratic composition that provides the best balance of retention time and peak shape.

  • If necessary, small adjustments to the column temperature (e.g., ±5 °C) or flow rate (e.g., ±0.2 mL/min) can be made to fine-tune the separation.

Final Optimized Chromatographic Conditions

The optimization process yielded the following final method parameters, which were used for subsequent validation studies.

ParameterCondition
Instrument Standard HPLC-UV System
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Water (55:45 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 295 nm
Run Time 8 minutes
Expected Retention Time ~ 4.5 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][7]

Validation Parameter Overview

The following diagram illustrates the key parameters assessed during method validation to ensure the method is reliable and fit for purpose.

ValidationParameters cluster_parameters ICH Q2(R1) Validation Characteristics center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Step-by-Step Validation Protocols

1. Specificity:

  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components or impurities.

  • Protocol:

    • Inject a blank sample (mobile phase).

    • Inject the 20 µg/mL working standard.

    • If available, inject a sample containing known impurities or a placebo matrix.

  • Acceptance Criteria: The blank should show no significant peaks at the retention time of the analyte. The analyte peak should be pure (if using a PDA detector) and well-resolved from any other peaks.

2. Linearity:

  • Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • From the 1.0 mg/mL stock, prepare a series of at least five calibration standards ranging from 1 µg/mL to 50 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The coefficient of determination (r²) from the linear regression analysis should be ≥ 0.999.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 5, 20, and 40 µg/mL) in triplicate.

    • Quantify these samples against the calibration curve.

    • Calculate the percent recovery using the formula: (Measured Conc. / Nominal Conc.) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Inject a single concentration (e.g., 20 µg/mL) six times (n=6) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the 20 µg/mL standard while making small, deliberate changes to the optimized method.

    • Vary parameters one at a time:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Column Temperature: ± 2 °C (28 °C and 32 °C)

      • Mobile Phase Composition: ± 2% organic (e.g., 53% and 57% ACN)

  • Acceptance Criteria: The retention time and peak area should not significantly change, and system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

Example Validation Results

The following tables summarize representative data from the validation study, demonstrating the method's performance.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 55,123
5.0 276,987
10.0 552,450
25.0 1,380,550
50.0 2,765,100

| Linear Regression | r² = 0.9998 |

Table 2: Accuracy and Precision Summary

Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) Recovery (%) Repeatability (RSD%, n=6)
Low 5.0 4.98 99.6% 0.85%
Mid 20.0 20.11 100.5% 0.62%

| High | 40.0 | 39.85 | 99.6% | 0.71% |

Conclusion

A simple, rapid, and reliable isocratic HPLC-UV method for the quantitative analysis of 5-(4-methoxyphenyl)-1,3-thiazole has been successfully developed and validated. The method meets all standard acceptance criteria for specificity, linearity, accuracy, precision, and robustness as outlined in the ICH Q2(R1) guideline. This application note provides a complete protocol that can be readily implemented in quality control or research laboratories for the routine analysis of this compound.

References

  • Vertex AI Search. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8). Available at: [Link]

  • Patsnap. (2025). HPLC Method Development: Steps for New Analytes. Patsnap Eureka. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ResearchGate. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Method

5-(4-methoxyphenyl)-1,3-thiazole as a precursor in organic synthesis

Application Note: 5-(4-Methoxyphenyl)-1,3-Thiazole as a Strategic Precursor in Organic Synthesis Executive Summary & Mechanistic Overview 5-(4-Methoxyphenyl)-1,3-thiazole is a highly versatile heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(4-Methoxyphenyl)-1,3-Thiazole as a Strategic Precursor in Organic Synthesis

Executive Summary & Mechanistic Overview

5-(4-Methoxyphenyl)-1,3-thiazole is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceuticals and advanced materials[1]. The presence of the electron-donating methoxy group on the C5-phenyl ring significantly enriches the electron density of the thiazole core, profoundly influencing its reactivity profile. Mastering the inherent regioselectivity of this scaffold is critical for designing efficient, divergent synthetic routes[2].

Causality in Regioselectivity:

  • C2 Position (C-H Activation): The C2 proton is highly acidic due to the strong inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This renders the C2 position the prime target for Palladium-catalyzed direct C-H arylation via a Concerted Metalation-Deprotonation (CMD) pathway[2][3].

  • C4 Position (Electrophilic Substitution): The C4 position is inherently the least reactive toward direct C-H activation. However, the electron-rich nature of the 5-(4-methoxyphenyl) substituent facilitates electrophilic halogenation (e.g., bromination) selectively at C4. The resulting 4-halothiazole serves as an excellent electrophile for subsequent transition-metal-catalyzed cross-coupling[1][2].

Strategic Functionalization Workflows

To synthesize multi-arylated thiazole derivatives—such as analogs of the cell-differentiating agent neurodazine or kinase inhibitors—a divergent synthetic strategy is employed[1][4]. The workflow below illustrates the orthogonal functionalization of the C2 and C4 positions.

G Precursor 5-(4-methoxyphenyl) -1,3-thiazole CH_Act Pd-Catalyzed C2-H Arylation Precursor->CH_Act Aryl-X, Pd(OAc)2 PivOH, Base Bromination Electrophilic Bromination (NBS) Precursor->Bromination NBS, DMF rt C2_Product 2-Aryl-5-(4-methoxyphenyl) -1,3-thiazole CH_Act->C2_Product C4_Bromo 4-Bromo-5-(4-methoxyphenyl) -1,3-thiazole Bromination->C4_Bromo Suzuki Suzuki-Miyaura Cross-Coupling C4_Bromo->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 Base, Heat C4_Product 4-Aryl-5-(4-methoxyphenyl) -1,3-thiazole Suzuki->C4_Product

Strategic pathways for 5-(4-methoxyphenyl)-1,3-thiazole functionalization at C2 and C4 positions.

Self-Validating Experimental Protocols

Protocol A: Regioselective Direct C2-Arylation via Pd-Catalyzed C-H Activation Objective: To install an aryl group at the C2 position without the need for pre-functionalization. Mechanistic Rationale: Pivalic acid (PivOH) is utilized as a catalytic proton shuttle. It lowers the activation energy of the C-H bond cleavage by forming a six-membered cyclic transition state during the CMD process, ensuring high C2-selectivity and preventing catalyst degradation[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 5-(4-methoxyphenyl)-1,3-thiazole (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and tricyclohexylphosphine (PCy₃) (10 mol%).

  • Additive & Base: Add pivalic acid (PivOH, 30 mol%) and anhydrous K₂CO₃ (2.0 equiv).

    • Self-Validation Check: The use of K₂CO₃ over stronger bases (like KOtBu) prevents the premature degradation of the aryl bromide and suppresses unwanted homocoupling side reactions[2].

  • Solvent & Reaction: Inject anhydrous toluene (5 mL). Seal the tube and stir vigorously at 110 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-aryl-5-(4-methoxyphenyl)thiazole.

Protocol B: C4-Functionalization via Halogenation and Suzuki-Miyaura Coupling Objective: To achieve arylation at the sterically hindered and electronically deactivated C4 position. Mechanistic Rationale: Because direct C-H activation at C4 is thermodynamically unfavorable, electrophilic bromination is used to selectively target C4 (as C5 is blocked and C2 is deactivated toward electrophiles). Subsequent Suzuki coupling utilizes Pd(dppf)Cl₂. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, successfully overcoming the steric hindrance imposed by the adjacent C5-aryl group[1][5].

Step-by-Step Methodology:

  • Bromination (C4): Dissolve 5-(4-methoxyphenyl)-1,3-thiazole (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise. Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate to isolate 4-bromo-5-(4-methoxyphenyl)thiazole[1].

  • Suzuki-Miyaura Coupling: In a microwave vial, combine the 4-bromo intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL).

    • Self-Validation Check: The biphasic solvent system ensures the simultaneous solubility of the organic substrates and the inorganic base, which is strictly required to drive the critical transmetalation step of the catalytic cycle[5].

  • Reaction: Irradiate in a microwave synthesizer at 120 °C for 30 minutes (or heat conventionally at 110 °C for 12 hours).

  • Isolation: Extract the aqueous layer with EtOAc, combine the organic fractions, dry, and purify via chromatography to yield the 4-aryl-5-(4-methoxyphenyl)thiazole.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the functionalization of the thiazole core, demonstrating the efficiency and regiocontrol of the chosen catalytic systems.

Functionalization TargetReaction TypeCatalyst SystemBase / AdditiveTypical Yield (%)Regioselectivity
C2 Position Direct C-H ArylationPd(OAc)₂ / PCy₃K₂CO₃ / PivOH75 - 88%>98% (C2 over C4)
C2 Position C-H / C-S Activation[Pd(π-allyl)Cl]₂NaOtBu84 - 99%>95%
C4 Position Electrophilic BrominationNone (NBS used)None80 - 92%Exclusive to C4
C4 Position Suzuki-Miyaura CouplingPd(dppf)Cl₂Na₂CO₃70 - 85%N/A (Couples at C-Br)

Data synthesized from established cross-coupling and C-H activation methodologies for thiazole derivatives[1][2][5][6].

Applications in Drug Development & Materials Science

The functionalized derivatives of 5-(4-methoxyphenyl)-1,3-thiazole serve as critical intermediates in several advanced fields:

  • Cell-Differentiating Agents: Triarylated thiazoles synthesized via sequential cross-coupling are potent analogs of neurodazine, a small molecule capable of transforming skeletal muscle progenitor cells into neurons. The methoxy group enhances binding affinity within the target protein's hydrophobic pocket[1].

  • Kinase Inhibitors: Aminothiazole and arylthiazole derivatives are utilized as small-molecule inhibitors of Cyclin-Dependent Kinase 5 (CDK5/p25), offering therapeutic potential for neurodegenerative diseases such as Alzheimer's[4].

  • Optoelectronics: Highly conjugated thiazole and thiadiazole frameworks exhibit strong fluorescence emission, high quantum yields, and significant Stokes shifts, making them valuable as fluorescent probes and organic light-emitting materials[5].

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Application

Application Note: In Vitro Assay Protocols for 5-(4-Methoxyphenyl)-1,3-Thiazole Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Profiling Cytotoxicity and Dual Target Inhibition (EGFR/HDAC1) Executive Summary & Mechanistic Rationale The 5-(4-methoxyphenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Profiling Cytotoxicity and Dual Target Inhibition (EGFR/HDAC1)

Executive Summary & Mechanistic Rationale

The 5-(4-methoxyphenyl)-1,3-thiazole scaffold has emerged as a highly versatile pharmacophore in modern oncology and medicinal chemistry. The strategic placement of the electron-donating methoxy group at the para-position of the phenyl ring significantly enhances π−π stacking and hydrogen bonding capabilities. This structural geometry allows these derivatives to effectively occupy the hydrophobic ATP-binding pockets of kinases, such as the Epidermal Growth Factor Receptor (EGFR), while simultaneously interacting with the active sites of histone deacetylases like HDAC1 1[1].

Dual EGFR/HDAC1 inhibition is a field-proven strategy for overcoming drug resistance in breast (e.g., MCF-7) and colorectal (e.g., HCT-116) cancers, leading to the attenuation of downstream ERK signaling and the induction of the intrinsic apoptosis pathway 1[1]. Furthermore, synthetic 1,3-thiazole derivatives have demonstrated potent pro-apoptotic activity by shifting the BAX/BCL-2 ratio, confirming their utility as targeted anticancer agents 2[2].

Pathway Compound 5-(4-methoxyphenyl) -1,3-thiazole EGFR EGFR Kinase Compound->EGFR Inhibits HDAC1 HDAC1 Enzyme Compound->HDAC1 Inhibits ERK ERK Signaling (Attenuated) EGFR->ERK Downregulates Chromatin Chromatin Remodeling (Gene Expression) HDAC1->Chromatin Modulates Apoptosis Intrinsic Apoptosis (BAX/BCL-2 Shift) ERK->Apoptosis Triggers Chromatin->Apoptosis Triggers

Fig 1: Dual inhibition of EGFR and HDAC1 by 5-(4-methoxyphenyl)-1,3-thiazole triggering apoptosis.

Experimental Screening Workflow

To rigorously validate the efficacy of novel 5-(4-methoxyphenyl)-1,3-thiazole compounds, screening must proceed from isolated target engagement (cell-free) to phenotypic cellular response (viability) and finally to mechanistic confirmation (apoptosis profiling).

Workflow Prep Compound Prep (DMSO < 0.5%) Enzyme Cell-Free Assays (EGFR & HDAC1) Prep->Enzyme Viability Cell Viability (WST-8 Assay) Enzyme->Viability Apoptosis Apoptosis Profiling (Flow Cytometry) Viability->Apoptosis

Fig 2: Step-by-step in vitro screening workflow for 5-(4-methoxyphenyl)-1,3-thiazole derivatives.

Detailed In Vitro Assay Protocols

Protocol A: Cell-Free Enzyme Inhibition (EGFR Kinase Assay)

Causality for Design: Whole-cell cytotoxicity does not inherently prove target engagement. Cell-free recombinant enzyme assays isolate the interaction between the thiazole pharmacophore and the target protein. We utilize an ATP-competitive luminescence assay because the 4-methoxyphenyl group is hypothesized to competitively occupy the hydrophobic ATP-binding pocket of EGFR.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Critical: Add 2 mM DTT immediately before use to prevent the oxidation of the thiazole sulfur and the enzyme's critical cysteine residues.

  • Compound Dilution: Serially dilute the 5-(4-methoxyphenyl)-1,3-thiazole derivative in 100% DMSO, then dilute 1:20 in Kinase Buffer (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 384-well white microplate, combine 5 µL of compound solution with 5 µL of recombinant EGFR enzyme (0.5 ng/µL final). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate at 30°C for 60 minutes.

  • Detection: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Self-Validating System (Quality Control):

  • Linearity Control: An ATP/ADP standard curve must be generated in parallel to ensure the luminescence readout is within the linear dynamic range.

  • Pharmacological Control: A known EGFR inhibitor (e.g., Erlotinib) must be run alongside the test compounds to validate batch enzyme activity and assay sensitivity.

Protocol B: Cell Viability & Cytotoxicity (WST-8 Assay)

Causality for Design: WST-8 (Cell Counting Kit-8) is reduced by cellular dehydrogenases to an orange formazan product that is directly soluble in the culture medium. Unlike the traditional MTT assay, this eliminates the need for a harsh solubilization step (e.g., DMSO or SDS), which can introduce pipetting errors, artificially alter the readout, and destroy the cells. This allows for continuous kinetic monitoring of the same plate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 (breast cancer) or HCT-116 (colorectal cancer) cells in logarithmic growth phase. Seed at a density of 5×103 cells/well in 90 µL of complete DMEM medium in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X concentrated 5-(4-methoxyphenyl)-1,3-thiazole compounds (ranging from 0.1 to 100 µM).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 to 4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Self-Validating System (Quality Control):

  • Background Subtraction: Blank wells (media + WST-8, no cells) must be included to subtract background absorbance.

  • Solvent Baseline: Vehicle control wells (cells + 0.5% DMSO) prove the solvent is not causing baseline toxicity.

  • Positive Control: Treatment with a standard chemotherapeutic (e.g., Doxorubicin or Pluripotin) confirms the cell line's responsiveness.

Protocol C: Pro-Apoptosis Evaluation (Annexin V/PI Flow Cytometry)

Causality for Design: Cytotoxicity assays (WST-8) only measure metabolic decline, which cannot distinguish between necrosis (uncontrolled cell lysis) and apoptosis (programmed death). Annexin V binds to phosphatidylserine (PS) flipped to the outer leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining confirms the intrinsic apoptotic mechanism triggered by the thiazole derivatives 2[2].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat MCF-7 cells with the established IC50 concentration of the thiazole derivative for 24 hours. Collect both the floating (dead) cells and adherent cells using Trypsin-EDTA.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Self-Validating System (Quality Control):

  • Compensation Controls: Single-stained samples (Annexin V only, PI only) must be run to correct for spectral overlap between the FITC (Annexin) and PE/Texas Red (PI) channels.

  • Autofluorescence Baseline: An unstained control establishes the baseline cellular autofluorescence.

Data Presentation & Interpretation

The following tables summarize representative profiling data expected from a highly optimized 5-(4-methoxyphenyl)-1,3-thiazole derivative acting as a dual inhibitor.

Table 1: Representative IC50 Values for Target Engagement and Cytotoxicity

Compound / ControlEGFR IC50 (µM)HDAC1 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Thiazole-Derivative A 0.12 ± 0.020.34 ± 0.051.45 ± 0.102.10 ± 0.15
Thiazole-Derivative B 0.08 ± 0.010.15 ± 0.020.85 ± 0.051.12 ± 0.08
Erlotinib (EGFR Control)0.05 ± 0.01> 10.00.90 ± 0.081.50 ± 0.12
SAHA (HDAC Control)> 10.00.10 ± 0.012.50 ± 0.201.80 ± 0.10

Interpretation: Derivative B demonstrates potent dual inhibition at the enzymatic level, translating to sub-micromolar cellular efficacy superior to single-target controls.

Table 2: Flow Cytometry Apoptosis Profiling in MCF-7 Cells (24h Treatment)

Treatment GroupViable Cells (%) (Ann V- / PI-)Early Apoptosis (%) (Ann V+ / PI-)Late Apoptosis (%) (Ann V+ / PI+)Necrosis (%) (Ann V- / PI+)
Vehicle (0.5% DMSO) 95.22.11.51.2
Thiazole-Derivative B 45.332.418.14.2
Erlotinib (Positive) 50.128.516.25.2

Interpretation: The significant shift toward the Early Apoptosis quadrant (32.4%) confirms that the cytotoxicity observed in the WST-8 assay is driven by programmed cell death rather than non-specific necrotic toxicity.

References

  • Ahmed EY, Elghonemy MM, Batran RZ, et al. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays. RSC Advances. 2025;15(39):32821–32832. URL: [Link]

  • Tavallaei O, Heidarian M, Marzbany M, Aliabadi A. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iran J Basic Med Sci. 2021 May;24(5):604-614. URL: [Link]

Sources

Method

The 5-(4-methoxyphenyl)-1,3-thiazole Scaffold: A Versatile Core in Modern Drug Discovery

Introduction: The Privileged Thiazole Scaffold The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in crucial hydrogen bonding and other non-covalent interactions make it an attractive framework for designing novel therapeutics.[3] Within this class, derivatives featuring a 5-aryl substitution, particularly the 5-(4-methoxyphenyl)-1,3-thiazole core, have emerged as a focal point for intensive research. The methoxy-substituted phenyl ring frequently plays a critical role in anchoring the molecule within the binding sites of various biological targets, leading to a broad spectrum of pharmacological activities.

This technical guide provides an in-depth exploration of the applications of the 5-(4-methoxyphenyl)-1,3-thiazole scaffold in drug discovery. We will delve into its primary therapeutic applications, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for evaluating the biological activity of compounds built upon this versatile core.

Therapeutic Applications & Mechanisms of Action

Research has demonstrated that the 5-(4-methoxyphenyl)-1,3-thiazole motif is a key pharmacophore in compounds designed to target several major disease categories. The primary areas of application include oncology, inflammation, and neurology.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most significant application of this scaffold is in the development of anticancer agents. These compounds have been shown to exert their effects through several distinct mechanisms, highlighting the scaffold's versatility in targeting the complex machinery of cancer cells.

a) Inhibition of Tubulin Polymerization:

A primary and potent mechanism of action for many thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] Microtubules are essential for forming the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin heterodimers into microtubules. This leads to a cascade of events: the mitotic spindle cannot form, the cell cycle is arrested in the G2/M phase, and the cell is ultimately driven into apoptosis (programmed cell death).[4] The 4-methoxyphenyl group often plays a crucial role in orienting the molecule within this binding pocket, enhancing its inhibitory activity.

Key Signaling Pathway: Disruption of Microtubule Dynamics

The workflow for these inhibitors is direct and potent, leading to mitotic catastrophe.

G cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor 5-(4-methoxyphenyl) -1,3-thiazole derivative Inhibitor->Tubulin

Caption: Workflow of tubulin polymerization inhibition by thiazole derivatives.

b) Kinase Inhibition (e.g., EGFR):

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of many cancer types.[6][7] Certain thiazole derivatives have been designed as ATP-competitive inhibitors of the EGFR kinase domain. The thiazole core acts as a scaffold, and the 4-methoxyphenyl moiety can occupy a hydrophobic pocket in the ATP-binding site, preventing the phosphorylation of EGFR and blocking its downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[8][9]

Key Signaling Pathway: EGFR Inhibition

This diagram illustrates the blockade of major pro-survival pathways.

G cluster_0 EGFR Signaling Cascade EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK P Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Inhibitor 5-(4-methoxyphenyl) -1,3-thiazole derivative Inhibitor->EGFR ATP-Competitive Inhibition

Caption: Blockade of EGFR signaling by a thiazole-based inhibitor.

c) Induction of Apoptosis via Caspase Activation:

Independent of or in conjunction with other mechanisms, some thiazole derivatives can directly trigger apoptosis. This is often achieved through the extrinsic pathway, which involves the activation of initiator caspases, particularly Caspase-8.[10][11][12] Activation of Caspase-8 initiates a proteolytic cascade, leading to the activation of executioner caspases (like Caspase-3 and -7), which then cleave key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[2]

Key Signaling Pathway: Extrinsic Apoptosis

This pathway shows the initiation of the caspase cascade leading to cell death.

G cluster_0 Extrinsic Apoptosis Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) FADD FADD DeathReceptor->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Dimerization & Autocleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Cellular Substrates Ligand Death Ligand (e.g., FasL, TNF-α) Ligand->DeathReceptor Thiazole 5-(4-methoxyphenyl) -1,3-thiazole derivative Thiazole->ProCasp8 Promotes Activation

Caption: Induction of extrinsic apoptosis via Caspase-8 activation.

Anti-inflammatory Activity: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[13] The 5-(4-methoxyphenyl)-1,3-thiazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. The rationale is that COX-2 is inducibly expressed at sites of inflammation, whereas COX-1 is constitutively expressed and has homeostatic functions. Selective COX-2 inhibition can thus provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Quantitative Data on Biological Activity

The potency of compounds based on the 5-(4-methoxyphenyl)-1,3-thiazole and related scaffolds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. Lower values indicate higher potency.

Table 1: Anticancer Activity of Representative Thiazole/Thiadiazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Thiazole [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)IC₅₀: 7.5 µg/mL
Jurkat (Leukemia)IC₅₀: 8.9 µg/mL
HepG2 (Liver)IC₅₀: 58.4 µg/mL
MCF-7 (Breast)IC₅₀: 62.5 µg/mL
Thiazole-Triazole Ethyl 2-(3-formyl-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylateGlioblastomaIC₅₀: 3.20 µM
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)IC₅₀: 49.6 µM[11]
MDA-MB-231 (Breast)IC₅₀: 53.4 µM[11]
SMART Agents (2-(4-aminophenyl)thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanoneSK-MEL-2 (Melanoma)IC₅₀: 21 nM[4]
PC-3 (Prostate)IC₅₀: 34 nM[4]

Note: Data from closely related scaffolds like 1,3,4-thiadiazoles and other substituted thiazoles are included to demonstrate the broader potential of the core structure.

Experimental Protocols

The following protocols are foundational for characterizing the biological activities of novel 5-(4-methoxyphenyl)-1,3-thiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank control" (medium only, no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Protect the plate from light. Successful incubation will result in the formation of visible purple precipitates in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter that specifically binds to polymerized microtubules is included in the reaction. As tubulin polymerizes, the reporter is incorporated, leading to a significant increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[3][13]

Materials:

  • Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, as supplied in commercial kits)

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • Test compound (10x stock in General Tubulin Buffer with ≤10% DMSO)

  • Half-area, black, 96-well microplate (non-binding surface)

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)

Procedure:

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL. Aliquot, flash-freeze in liquid nitrogen, and store at -70°C. Avoid repeated freeze-thaw cycles.

    • Prepare the Tubulin Reaction Mix : On the day of the experiment, thaw an aliquot of tubulin on ice. Dilute it to a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep this mix on ice at all times.

  • Plate Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Pre-warm the 96-well plate to 37°C for at least 1 minute.

    • Add 5 µL of the 10x test compound, positive controls (Nocodazole, Paclitaxel), or vehicle control (buffer with DMSO) to the appropriate wells of the pre-warmed plate.

  • Initiate Polymerization:

    • To initiate the reaction, carefully but quickly add 45 µL of the ice-cold Tubulin Reaction Mix to each well using a multichannel pipette. The final volume will be 50 µL.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Kinetic Measurement:

    • Begin reading the fluorescence intensity every 60 seconds for a total of 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well to generate polymerization curves.

    • The vehicle control should show a sigmoidal curve with nucleation, growth, and plateau phases.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear portion of the growth phase.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control's Vmax.

    • Plot the percentage of inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Caspase-8 Activity Assay (Colorimetric)

Principle: This assay quantifies the activity of Caspase-8 by measuring the cleavage of a specific chromogenic substrate, Ac-IETD-pNA (acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). When cleaved by active Caspase-8, the p-nitroanilide (pNA) chromophore is released, which can be detected by its strong absorbance at 405 nm. The amount of pNA released is proportional to the Caspase-8 activity in the cell lysate.[1][12]

Materials:

  • Cells treated with the test compound to induce apoptosis

  • Untreated control cells

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer

  • Dithiothreitol (DTT, 1 M stock)

  • Caspase-8 substrate (Ac-IETD-pNA, 4 mM stock)

  • 96-well flat-bottom microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentration of the 5-(4-methoxyphenyl)-1,3-thiazole derivative for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control culture.

  • Prepare Cell Lysate:

    • Harvest 2-5 million cells per sample by centrifugation.

    • Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice.

    • (Optional but recommended) Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Assay Reaction:

    • Prepare a master mix of 2x Reaction Buffer with DTT (add 10 µL of 1 M DTT per 1 mL of buffer for a final concentration of 10 mM).

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm in a microplate reader.

  • Data Analysis:

    • Subtract any background reading from a blank well (Lysis Buffer, Reaction Buffer, Substrate, no lysate).

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in Caspase-8 activity.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based (BK011P).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK011P) Manual.
  • Pineda, O., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Visual representation of the signaling pathways activated by EGFR.
  • ResearchGate. (n.d.). Graphic representation of apoptosis signalling pathways.
  • ResearchGate. (n.d.). Apoptotic signaling pathways were schematized to show caspase-8 and -9.
  • Invitrogen. (n.d.). ApoTarget™ Caspase-8 Colorimetric Protease Assay Kit Manual.
  • ResearchGate. (n.d.). Role for caspase-8 (CASP8) in inducing apoptosis and regulating signaling pathways.
  • Matysiak, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.
  • Szałkowska, K., et al. (2021).
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
  • Musso, L., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Park, H. H. (2021).
  • Saleem, S., et al. (2023).
  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell.
  • ResearchGate. (n.d.). Schematic representation of the EGFR signaling axis and its most important downstream targets.
  • Shingare, B. P., et al. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Li, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents. SciSpace.
  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC.
  • Sławiński, J., et al. (2021).
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • BenchChem. (2025). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam.
  • Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.
  • Abcam. (n.d.). MTT assay protocol.
  • Almalki, A. J. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules.
  • Kumar, D., et al. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Aly, M. H., et al. (2022).
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 5-(4-methoxyphenyl)-1,3-thiazole

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of planar, heteroaromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of planar, heteroaromatic compounds. 5-(4-methoxyphenyl)-1,3-thiazole is a classic example of a "brick-dust" molecule. Its highly lipophilic nature, coupled with a rigid crystal lattice and a lack of strong hydrogen-bond donors, makes aqueous solvation thermodynamically unfavorable.

This guide provides field-proven, mechanistically grounded strategies to force this compound into an aqueous phase without compromising your downstream biological or analytical readouts.

Diagnostic Formulation Workflow

Use the following decision matrix to determine the optimal solubility enhancement strategy based on your specific assay tolerances.

SolubilityTroubleshooting A Compound: 5-(4-methoxyphenyl)-1,3-thiazole Aqueous Solubility Issue B Are organic solvents (>1% DMSO) tolerated in assay? A->B C Co-solvent + Surfactant System (DMSO / Tween 80) B->C Yes D Is a true molecular solution required? B->D No E Cyclodextrin Complexation (HP-β-CD encapsulation) D->E Yes F Solid Dispersion / Nanosuspension D->F No

Diagnostic workflow for selecting a solubility enhancement strategy for thiazole derivatives.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A1: This phenomenon is driven by solvent mismatch and the hydrophobic effect. In your stock solution, DMSO fully solvates the thiazole molecules. When introduced to an aqueous buffer, the local concentration of water spikes, disrupting the DMSO solvation shell. Because 5-(4-methoxyphenyl)-1,3-thiazole cannot form favorable hydrogen bonds with water, the water molecules are forced into an entropically unfavorable clathrate structure. To minimize this free energy penalty, the hydrophobic thiazole molecules rapidly self-associate and precipitate out of solution 1.

Q2: Can I use pH adjustment or salt formation to improve its solubility? A2: Generally, no. While the thiazole ring is weakly basic, its pKa is extremely low (typically < 3.0). Protonating the nitrogen to form a soluble salt would require highly acidic conditions (pH < 1.5) that are physiologically irrelevant and incompatible with most in vitro assays or cell cultures 1.

Q3: How do cyclodextrins resolve this issue without organic solvents? A3: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity 2. The lipophilic 4-methoxyphenyl and thiazole rings spontaneously insert into this cavity via van der Waals forces and hydrophobic interactions, forming a host-guest inclusion complex 3. This shields the hydrophobic surfaces from the aqueous environment, dramatically increasing apparent solubility while maintaining a purely aqueous bulk solvent 4.

Troubleshooting Guide: Common Failure Modes

Symptom / Issue Root Cause Corrective Action
Erratic IC50 values in biochemical assays Compound is forming colloidal aggregates that non-specifically inhibit enzymes or sequester the target.Implement a "solvent-shift" protocol. Pre-spike the assay buffer with 0.05% Tween-80 or Pluronic F-68 before adding the DMSO stock to prevent nucleation 5.
Compound crashes out during serial dilution Diluting directly into pure buffer causes localized supersaturation and immediate precipitation.Perform serial dilutions in the intermediate solvent (e.g., 100% DMSO) first, then make a single, rapid dilution step into the final aqueous buffer 1.
Inclusion complex yields no solubility gain The kneading time was insufficient to overcome the crystal lattice energy of the thiazole derivative.Increase kneading time to 60 minutes and ensure the use of a 50% hydro-alcoholic co-solvent to transiently disrupt the crystal lattice during complexation 6.

Quantitative Comparison of Solubility Enhancement Strategies

Strategy Typical Fold-Enhancement Pros Cons
Co-solvency (DMSO/PEG) 10x - 1,000xSimple, rapid, ideal for early in vitro screening 7.High solvent concentrations cause cellular toxicity and assay interference.
Micellar Solubilization (Tween 80) 50x - 500xPrevents aggregation, maintains compound in a dispersed state 5.Surfactants can disrupt cell membranes or denature sensitive proteins.
Cyclodextrin Complexation 100x - 10,000xTrue aqueous solution, highly biocompatible, protects compound from degradation 2.Requires preparation time; complexation efficiency depends on steric fit.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex via the Kneading Method

This protocol utilizes mechanical shear and transient solvation to force the thiazole derivative into the cyclodextrin cavity, creating a stable, water-soluble powder.

Materials:

  • 5-(4-methoxyphenyl)-1,3-thiazole (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 50% v/v Ethanol in Milli-Q Water

Step-by-Step Methodology:

  • Molar Calculation: Weigh the API and HP-β-CD in a 1:1 or 1:2 molar ratio. (A 1:2 ratio often ensures complete encapsulation for highly lipophilic thiazoles).

  • Paste Formation: Place the HP-β-CD into a ceramic mortar. Add the 50% ethanol/water solution dropwise until a homogeneous, thick paste is formed 6.

  • Kneading: Gradually incorporate the 5-(4-methoxyphenyl)-1,3-thiazole powder into the paste. Knead vigorously and continuously for 45 to 60 minutes. Scientific rationale: The mechanical energy disrupts the API's crystal lattice, while the ethanol transiently solubilizes the compound, facilitating its entry into the hydrophobic CD cavity.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C until a constant weight is achieved (typically 24 hours) 1.

  • Pulverization: Grind the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • System Validation (Critical Step): To validate the protocol, dissolve 10 mg of the final powder in 1 mL of pure water. Filter through a 0.22 µm syringe filter. Analyze the filtrate via UV-Vis spectrophotometry or HPLC. If complexation was successful, the API concentration in the filtrate will be exponentially higher than its intrinsic aqueous solubility.

Protocol B: Optimized Co-solvent/Surfactant Shift for High-Throughput Screening

Use this when cyclodextrin complexation is not feasible due to time constraints.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Buffer Pre-conditioning: Prepare your aqueous assay buffer and supplement it with 0.05% Tween-80 (a non-ionic surfactant) 5.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Final Shift: Rapidly inject the 1 mM stock into the pre-conditioned assay buffer while vortexing to achieve the final desired concentration (e.g., 10 µM).

  • System Validation: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates colloidal aggregation, meaning the surfactant concentration must be increased or the final compound concentration decreased.

References

  • Aqueous solubility enhancement techniques for organic molecules | Indian Drugs Online |8

  • A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS | JETIR | 7

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | ResearchGate | 4

  • Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport | PLOS One | 3

  • Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening | Benchchem | 5

  • INNOVATIVE APPROACHES TO ENHANCE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG | The Bioscan | 6

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells | PMC / NIH | 2

  • Technical Support Center: Improving the Solubility of Thiazole Compounds | Benchchem | 1

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 5-(4-methoxyphenyl)-1,3-thiazole Derivatives

Welcome to the technical support center for resolving NMR signal overlap in 5-(4-methoxyphenyl)-1,3-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR signal overlap in 5-(4-methoxyphenyl)-1,3-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these compounds due to the inherent complexity and signal overlap in their NMR spectra. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

The 5-(4-methoxyphenyl)-1,3-thiazole scaffold is a common motif in medicinal chemistry, and accurate structural characterization is paramount. However, the proton NMR spectra of these derivatives are often complicated by the close proximity of chemical shifts for the aromatic protons on both the thiazole and methoxyphenyl rings. This can lead to significant signal overlap, making unambiguous assignment and structural confirmation a considerable challenge.

This resource will guide you through various NMR techniques, from simple adjustments in experimental parameters to more advanced 2D NMR experiments and the use of chemical shift reagents, to effectively resolve these overlapping signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Basic Troubleshooting and 1D NMR Approaches
Q1: My aromatic signals for the thiazole and methoxyphenyl protons are completely overlapped. What is the first thing I should try?

A1: The first and often simplest approach is to modify the experimental conditions of your 1D ¹H NMR acquisition. Changes in solvent and temperature can induce differential chemical shift changes, potentially resolving the overlap.[1][2][3][4]

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can influence the chemical shifts of your analyte protons through various interactions, such as hydrogen bonding and aromatic ring currents.[1][3][4] Acquiring spectra in a range of deuterated solvents with different properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆) can often induce sufficient separation of the overlapping signals.[1][3] For instance, aromatic solvents like Benzene-d₆ can cause significant upfield shifts (the "aromatic solvent-induced shift" or ASIS effect) for protons situated near electron-rich regions of the molecule.

  • Temperature Variation: Changing the sample temperature can also help resolve signal overlap.[1][2][3][4] Temperature affects molecular motion and intermolecular interactions, which in turn can alter the chemical environment of the protons and lead to changes in their chemical shifts.[2][3][4] It's advisable to acquire spectra at a few different temperatures (e.g., 298 K, 313 K, 328 K) to assess the effect on your signals.

Advanced 2D NMR Techniques
Q2: Solvent and temperature changes didn't fully resolve the overlap. What 2D NMR experiments should I consider?

A2: When 1D methods are insufficient, 2D NMR spectroscopy is the next logical step. These experiments provide correlation information that can help you assign protons even when their signals are overlapped.[5][6][7]

  • COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments and reveals proton-proton couplings through bonds, typically over two to three bonds.[8][9][10] A COSY spectrum will show cross-peaks between protons that are J-coupled. This is particularly useful for identifying the spin systems of the methoxyphenyl ring (an AA'BB' system) and the thiazole proton.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, even if they are not directly coupled.[8][9][10][11][12] This can be very powerful for identifying all the protons belonging to the methoxyphenyl ring from a single, well-resolved proton in that system.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a specific carbon atom.[13][14][15][16] By spreading the proton signals out over the carbon chemical shift range, HSQC can effectively resolve overlap in the proton spectrum.[17] You will see a cross-peak for each C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13][14][15][16] This is an incredibly powerful tool for piecing together the carbon skeleton of your molecule and unambiguously assigning both proton and carbon signals.[14][16] For example, you can expect to see correlations from the methoxy protons to the quaternary carbon of the methoxyphenyl ring.

dot graph TD { A[Overlapped 1H NMR Signals] --> B{Initial Troubleshooting}; B --> C[Solvent Change]; B --> D[Temperature Variation]; C --> E{Resolution Achieved?}; D --> E; E -- No --> F[2D NMR Spectroscopy]; E -- Yes --> G[Complete Assignment]; F --> H[COSY/TOCSY]; F --> I[HSQC/HMBC]; H --> J[Identify Spin Systems]; I --> K[Resolve Overlap via Carbon Dimension]; J --> G; K --> G; }

Caption: Decision workflow for resolving NMR signal overlap.

Chemical Shift Reagents
Q3: I'm still struggling with assigning some of the aromatic protons even with 2D NMR. Are there any other options?

A3: Yes, the use of lanthanide shift reagents (LSRs) can be a very effective method for resolving signal overlap in challenging cases.[18][19][20]

  • How they work: LSRs are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in your molecule (such as the nitrogen or sulfur atoms in the thiazole ring, or the oxygen of the methoxy group).[19] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, typically following the McConnell-Robertson equation which has a 1/r³ dependence.[21]

  • Common LSRs: Europium-based reagents like Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts, while praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[18][21]

  • Experimental Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound.

    • Add a small, known amount of the LSR to your NMR tube.

    • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

    • Continue adding small aliquots of the LSR and acquiring spectra to track the movement of the signals. This titration allows for the correlation of signals back to their original positions.

Technique Principle Advantages Disadvantages
Solvent/Temp. Change Alters molecular interactions and conformationSimple, quick, and non-destructive.May not provide sufficient resolution.
2D NMR (COSY/TOCSY) Detects through-bond proton-proton couplingsExcellent for identifying spin systems.Can still be ambiguous if all protons in a spin system are overlapped.
2D NMR (HSQC/HMBC) Correlates protons to carbonsHigh resolution, provides detailed structural information.Requires longer acquisition times.
Lanthanide Shift Reagents Induces paramagnetic shifts based on proximity to a binding siteCan produce large separations of signals.Can cause line broadening, requires careful titration.

Table 1: Comparison of techniques for resolving NMR signal overlap.

Q4: My 5-(4-methoxyphenyl)-1,3-thiazole derivative is chiral. How can I resolve the signals of the enantiomers?

A4: To resolve the signals of enantiomers, you need to create a diastereomeric environment. This can be achieved using chiral solvating agents (CSAs).[22][23][24][25]

  • Mechanism: CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[22][23] These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

  • Common CSAs: A variety of CSAs are available, including those based on Pirkle's alcohol, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, and various metal complexes.[23][26] The choice of CSA will depend on the functional groups present in your analyte.

  • Experimental Protocol:

    • Acquire a ¹H NMR spectrum of your racemic or scalemic mixture.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum and look for the splitting of signals into two sets, one for each diastereomeric complex.

dot graph TD { A[Chiral Analyte with Overlapped Enantiomeric Signals] --> B{Add Chiral Solvating Agent (CSA)}; B --> C[Formation of Transient Diastereomeric Complexes]; C --> D["(R)-Analyte-(R)-CSA"]; C --> E["(S)-Analyte-(R)-CSA"]; D --> F{Distinct NMR Spectra}; E --> F; F --> G[Resolution and Quantification of Enantiomers]; }

Caption: Use of a Chiral Solvating Agent to resolve enantiomeric signals.

Experimental Protocols

Protocol 1: 2D COSY Experiment
  • Prepare your sample in a suitable deuterated solvent at a concentration of 5-10 mg/0.6 mL.

  • Lock and shim the spectrometer.

  • Acquire a standard 1D ¹H NMR spectrum and determine the spectral width.

  • Set up a standard COSY experiment (e.g., cosygpqf on a Bruker spectrometer).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of increments in the F1 dimension (e.g., 256-512) and the number of scans per increment (e.g., 2-8).

  • Process the data with a sine-squared window function in both dimensions and perform a 2D Fourier transform.

  • Phase the spectrum and analyze the cross-peaks to identify coupled protons.

Protocol 2: 2D HMBC Experiment
  • Use the same sample as for the COSY experiment.

  • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Set the spectral width in the F2 dimension to the proton chemical shift range and in the F1 dimension to the carbon chemical shift range (e.g., 0-180 ppm).

  • Set the long-range coupling delay (d6 on a Bruker spectrometer) to optimize for a J-coupling of 8-10 Hz. This will highlight two- and three-bond correlations.

  • Set the number of increments in F1 (e.g., 256-512) and the number of scans per increment (e.g., 8-16).

  • Process the data and analyze the cross-peaks to establish long-range C-H connectivities.

References

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). Google AI.
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378–386.
  • Lanthanide shift reagents in nmr. (2015, April 20). SlideShare.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • Goulas, S., et al. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(10), 1642.
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). Molecules.
  • Getting COSY with the TOCSY Experiment. (2019, June 14). Nanalysis.
  • US11008354B2 - Chiral solvating agents - Google Patents. (n.d.). Google.
  • Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE.
  • A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. (2019, September 27). Chem.
  • JEOL USA blog | COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. (n.d.). JEOL USA.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments.
  • Reuben, J. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Journal of the American Chemical Society, 95(11), 3534–3540.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). The Journal of Organic Chemistry.
  • TOCSY - NMR Core Facility - Columbia University. (n.d.). Columbia University.
  • The 2D TOCSY Experiment. (2016, June 14). Magritek.
  • COSY vs TOCSY. (2008, June 3). University of Ottawa NMR Facility Blog.
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). Molecules.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar.
  • Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin. (2019, August 7). Physical Chemistry Chemical Physics.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect.
  • (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023, December 1).
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 2D NMR Introduction. (n.d.). LibreTexts.
  • 2D NMR FOR THE CHEMIST. (n.d.). University of Wisconsin-Madison.
  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... (n.d.). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Load Reduction in 5-(4-Methoxyphenyl)-1,3-Thiazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole. This resource is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes by reducing catalyst loading. Minimizing catalyst usage is crucial for improving process efficiency, reducing costs, and aligning with the principles of green chemistry. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges encountered during this specific synthesis.

The synthesis of thiazole derivatives is a cornerstone in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, including anticancer, antifungal, and anti-inflammatory agents.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for creating this heterocyclic scaffold.[4][5] It typically involves the condensation reaction between an α-haloketone and a thioamide.[4][6][7]

While effective, traditional Hantzsch synthesis can sometimes rely on high catalyst loads or harsh conditions, leading to challenges in purification and increased environmental impact.[5][8] This guide focuses on strategies to overcome these limitations, enabling the efficient synthesis of 5-(4-methoxyphenyl)-1,3-thiazole with minimal catalytic intervention.

Troubleshooting Guide

This section addresses specific issues that may arise when attempting to reduce catalyst loading in the Hantzsch synthesis of 5-(4-methoxyphenyl)-1,3-thiazole.

Issue 1: Low or Stagnant Yield After Reducing Catalyst Concentration

Question: I've lowered the amount of catalyst in my reaction to synthesize 5-(4-methoxyphenyl)-1,3-thiazole, but my product yield has dropped significantly. How can I resolve this without increasing the catalyst back to the original amount?

Answer: A drop in yield upon reducing catalyst loading is a common challenge, often pointing to insufficient reaction rate or catalyst deactivation. The following workflow can help diagnose and solve the issue.

G start Low Yield at Reduced Catalyst Load cause1 Potential Cause 1: Insufficient Reaction Rate start->cause1 cause2 Potential Cause 2: Catalyst Deactivation/Inhibition start->cause2 solution1a Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Screen Solvents cause1->solution1a Is the reaction slow? solution1b Enhance Energy Input: - Apply Ultrasonic Irradiation - Use Microwave Synthesis cause1->solution1b Need faster, cleaner conversion? solution1c Switch to a High-Activity Catalyst: - Heterogeneous Catalysts (e.g., SiW/SiO2) - Biocatalysts (e.g., Chitosan-based) cause1->solution1c Is the current catalyst inefficient? solution2a Verify Reagent Purity: - Purify α-haloketone - Check Thioamide Stability cause2->solution2a Are side products observed? solution2b Control Reaction Atmosphere: - Run under Inert Gas (N2, Ar) cause2->solution2b Is the catalyst oxygen/moisture sensitive?

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps:
  • Optimize Reaction Parameters:

    • Temperature: The Hantzsch synthesis often requires heat.[9] Systematically increase the temperature in small increments (e.g., 10 °C) in small-scale trials to find the optimal balance between reaction rate and side product formation.

    • Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, as lower catalyst loads may require longer reaction times.[9]

    • Solvent Choice: The solvent can significantly influence reaction efficiency. While alcohols like ethanol are common, greener alternatives such as water-ethanol mixtures, or even deep eutectic solvents, have proven effective and can enhance catalytic activity.[1][9][10]

  • Consider Alternative Energy Sources:

    • Ultrasonic Irradiation: Ultrasound has been shown to accelerate Hantzsch synthesis, often leading to higher yields in shorter times and at lower temperatures, which can preserve catalyst activity.[1][11]

    • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for reducing reaction times from hours to minutes and can dramatically improve yields, often allowing for a significant reduction in catalyst loading.[8][12]

  • Evaluate High-Activity Catalytic Systems:

    • If optimizing conditions is insufficient, your current catalyst may not be active enough at low concentrations. Consider switching to a more robust system.

    • Heterogeneous Catalysts: Catalysts like silica-supported tungstosilisic acid (SiW/SiO₂) offer high efficiency and the significant advantage of being easily recoverable and reusable, which is ideal for green chemistry.[1]

    • Biocatalysts: Eco-friendly catalysts, such as those based on chitosan, have been successfully used for thiazole synthesis.[2][11][13] These catalysts are biodegradable, recyclable, and highly efficient under mild conditions.

  • Ensure Purity of Starting Materials:

    • The α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) can be unstable and impurities can inhibit the reaction.[9] Ensure its purity before use.

    • Similarly, verify the purity of the thioamide, as its stability, particularly in acidic media, can be a concern and affect the overall yield.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch Thiazole Synthesis, and what is the specific role of the catalyst?

A1: The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[6][14] The reaction begins with a nucleophilic attack (Sɴ2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and a final dehydration step to form the aromatic thiazole ring.

A catalyst, typically a base, plays a crucial role in facilitating proton transfer steps, particularly the final dehydration of the thiazoline intermediate to the aromatic thiazole. In some modern variations, acid catalysts or heterogeneous catalysts are used to promote the condensation and cyclization steps.[1]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism reagents α-Haloketone + Thioamide step1 S-Alkylation (SN2) reagents->step1 intermediate1 Thioimino Ester Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration (Catalyst-Assisted) intermediate2->step3 product Thiazole Product step3->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Q2: Are there effective, eco-friendly catalysts that allow for very low loading in the synthesis of 5-(4-methoxyphenyl)-1,3-thiazole?

A2: Yes, significant progress has been made in developing green and highly efficient catalytic systems. For researchers aiming to minimize catalyst load and environmental impact, the following options are highly recommended:

  • Silica Supported Tungstosilisic Acid (SiW/SiO₂): This is a heterogeneous acid catalyst that has been shown to be highly efficient and reusable for one-pot, multi-component synthesis of thiazole derivatives. It can be easily recovered by simple filtration.[1]

  • Chitosan-Based Biocatalysts: Chitosan, a natural biopolymer, and its derivatives have been developed as effective, recyclable, and biodegradable base catalysts for thiazole synthesis, often in conjunction with ultrasonic irradiation.[2][11][13]

  • Ionic Liquids: Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) can serve as both the solvent and catalyst, promoting the reaction under microwave conditions with excellent yields and short reaction times.[12]

Q3: How can I select the best strategy to reduce catalyst loading for my specific experimental setup?

A3: The optimal strategy depends on your available equipment, desired throughput, and green chemistry goals. The following decision tree can guide your choice.

G start Goal: Reduce Catalyst Load q1 Do you have a microwave reactor or ultrasonicator? start->q1 q2 Is catalyst recovery and reuse a priority? q1->q2 No strategy1 Strategy 1: Use Microwave or Ultrasound-Assisted Synthesis q1->strategy1 Yes strategy2 Strategy 2: Employ a Heterogeneous or Biocatalyst q2->strategy2 Yes strategy3 Strategy 3: Systematic Optimization of Thermal Conditions (Temp, Time, Solvent) q2->strategy3 No yes1 Yes no1 No yes2 Yes no2 No

Caption: Decision tree for catalyst reduction strategy.

Data Summary & Experimental Protocol

Table 1: Comparison of Catalytic Systems for Thiazole Synthesis
Catalytic SystemTypical LoadingEnergy SourceSolventKey AdvantagesReference
Traditional Base (e.g., TEA) 10-100 mol%Conventional HeatingEthanol, DMFWell-established, simple setup[15]
Silica Supported Tungstosilisic Acid 5-15 wt%Conventional or UltrasoundEthanol/WaterHigh yield, reusable, green[1]
Chitosan-based Biocatalyst ~15 wt%Ultrasonic IrradiationEthanolEco-friendly, biodegradable, mild conditions[13]
Ionic Liquid ([bmim]BF4) Serves as solventMicrowave IrradiationNeatExtremely fast, high yield, catalyst-free[12]
Protocol: Green Synthesis of 5-(4-methoxyphenyl)-1,3-thiazole using a Reusable Heterogeneous Catalyst

This protocol is adapted from methodologies employing silica-supported tungstosilisic acid, which demonstrates high efficiency and reusability.[1]

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Silica supported tungstosilisic acid (SiW/SiO₂) (e.g., 10 wt%)

  • Ethanol:Water (1:1 v/v, 5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • Reaction Setup: To the round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol), thiourea (1.2 mmol), and the SiW/SiO₂ catalyst.

  • Solvent Addition: Add the ethanol/water mixture (5 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Alternatively, for an enhanced green approach, perform the reaction in an ultrasonic bath at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours under heating, potentially shorter with ultrasound).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be recovered by simple vacuum filtration. Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Workup & Isolation: Pour the filtrate into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize any acid and precipitate the product.[6]

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol provides a sustainable and efficient path to 5-(4-methoxyphenyl)-1,3-thiazole while minimizing catalyst waste and utilizing greener solvents.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved from [Link]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. (2001). Organic Letters. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI. Retrieved from [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. Retrieved from [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2021). Molecules. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Retrieved from [Link]

  • Deigned Synthesis of N-(5-(4-methoxyphenyl) thiazol-2-yl) benzamide analgueous Promoted By Imidazoles as a catalyst. (2025). IJSREM. Retrieved from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]

  • 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. (n.d.). IUCr Journals. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. Retrieved from [Link]

  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (n.d.). Semantic Scholar. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Structural Analysis: 5-(4-Methoxyphenyl)-1,3-Thiazole vs. 1,3-Oxazole Scaffolds

Executive Summary In the rational design of small-molecule therapeutics, the selection of a central heteroaromatic core dictates the molecule's physicochemical trajectory, metabolic fate, and target engagement profile. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small-molecule therapeutics, the selection of a central heteroaromatic core dictates the molecule's physicochemical trajectory, metabolic fate, and target engagement profile. The 1,3-thiazole and 1,3-oxazole heterocycles are privileged bioisosteric scaffolds widely utilized in medicinal chemistry [1].

This technical guide provides an in-depth comparative analysis of 5-(4-methoxyphenyl)-1,3-thiazole and its direct oxazole analogue. The introduction of the 4-methoxyphenyl vector at the C5 position provides a critical electron-donating, lipophilic moiety that frequently engages in π−π stacking and hydrogen bonding within target binding pockets (such as COX-2 or VEGFR-2). By objectively comparing their structural electronics, stability profiles, and biological performance, this guide equips researchers with the empirical data required to make informed scaffold-hopping decisions.

Structural and Electronic Profiling: The Causality of Sulfur vs. Oxygen

The fundamental divergence between these two scaffolds stems from the heteroatom at position 1: Sulfur (thiazole) versus Oxygen (oxazole). While often considered bioisosteres, their electronic realities are distinct, driving different pharmacological outcomes.

  • Aromaticity & Delocalization: Sulfur possesses a larger atomic radius and lower electronegativity than oxygen. The polarizability of sulfur's 3p orbitals allows for superior delocalization of π -electrons across the five-membered ring. Consequently, 1,3-thiazoles exhibit higher resonance energy and greater aromatic character than 1,3-oxazoles.

  • Electronic Push from the C5 Substituent: The 4-methoxyphenyl group acts as a strong electron-donating group (EDG) via resonance (+R effect). This electron density is pushed into the heteroaromatic core. In the thiazole system, this efficiently increases the basicity of the N3 nitrogen, enhancing its ability to act as a hydrogen-bond acceptor. In the oxazole system, the highly electronegative oxygen atom competes for this electron density, resulting in a more localized, stronger dipole moment but a slightly less basic N3 atom.

  • Metabolic Stability: Oxazoles are inherently more susceptible to nucleophilic attack and hydrolytic ring-opening due to their lower aromaticity and the highly polarized C=N bond. Thiazoles, conversely, demonstrate robust metabolic stability.

Table 1: Comparative Physicochemical Properties
Property5-(4-methoxyphenyl)-1,3-thiazole5-(4-methoxyphenyl)-1,3-oxazoleMechanistic Implication
Heteroatom (Pos 1) Sulfur (S)Oxygen (O)Dictates polarizability and ring stability.
Calculated LogP (cLogP) ~2.85~2.30Thiazoles are more lipophilic, driving passive membrane permeability.
Topological Polar Surface Area (TPSA) 50.36 Ų48.15 ŲBoth are well within the Lipinski limits for oral bioavailability.
Dipole Moment ( μ ) Moderate (~1.6 D)High (~2.4 D)Oxazoles engage in stronger directional dipole-dipole interactions.
Ring Stability (Aromaticity) HighModerateOxazoles are more prone to enzymatic/hydrolytic ring cleavage.

Mechanistic Impact on Target Binding

The choice between a thiazole and an oxazole core directly influences the binding thermodynamics within a protein pocket [3]. The larger Van der Waals radius of sulfur allows thiazoles to perfectly occupy hydrophobic pockets, while the oxygen in oxazoles can act as a secondary hydrogen-bond acceptor.

BindingLogic Core 5-(4-methoxyphenyl) core Thiazole 1,3-Thiazole (S-atom) Core->Thiazole Bioisosteric Replacement Oxazole 1,3-Oxazole (O-atom) Core->Oxazole Bioisosteric Replacement S_Prop Higher Polarizability Increased Lipophilicity Enhanced pi-pi Stacking Thiazole->S_Prop O_Prop Higher Electronegativity Stronger Dipole Moment Enhanced H-Bonding Oxazole->O_Prop Target_S Hydrophobic Pocket Binding (e.g., COX-2) S_Prop->Target_S Drives Target_O Polar Pocket Binding (e.g., Kinase hinge) O_Prop->Target_O Drives

Caption: Logical mapping of bioisosteric replacement effects on target binding dynamics.

Experimental Methodologies: Synthesis & Stability Profiling

To objectively compare these scaffolds, we must utilize self-validating experimental systems. The following protocols detail the parallel synthesis and subsequent kinetic stability profiling of both compounds.

Protocol 1: Parallel Synthesis Workflow

To ensure comparative purity and eliminate precursor-derived artifacts, both scaffolds are synthesized from a common starting material: 2-bromo-1-(4-methoxyphenyl)ethanone .

Step 1: Synthesis of 5-(4-methoxyphenyl)-1,3-thiazole (Hantzsch Method) Causality: The Hantzsch synthesis is selected for its high regioselectivity and thermodynamic efficiency in forming 1,3-thiazoles.

  • Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous ethanol (0.2 M).

  • Add thioformamide (1.2 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours. The sulfur atom acts as a potent nucleophile, displacing the bromide, followed by cyclodehydration.

  • Monitor reaction completion via TLC (Hexane/EtOAc 7:3).

  • Quench with saturated NaHCO3​ , extract with dichloromethane, and purify via flash chromatography to yield the pure thiazole.

Step 2: Synthesis of 5-(4-methoxyphenyl)-1,3-oxazole (Robinson-Gabriel Method) Causality: Direct condensation with formamide requires harsh conditions; therefore, cyclodehydration of an α -formamido ketone intermediate is preferred to prevent degradation of the methoxy group.

  • Convert the α -bromoketone to the corresponding α -aminoketone hydrochloride using hexamethylenetetramine (Delépine reaction).

  • Formylate the amine using acetic formic anhydride to yield N -(2-(4-methoxyphenyl)-2-oxoethyl)formamide.

  • Induce cyclodehydration by treating the intermediate with phosphorus oxychloride ( POCl3​ ) in anhydrous toluene at 90°C for 3 hours.

  • Neutralize carefully on ice, extract, and purify via flash chromatography.

Protocol 2: Accelerated Hydrolytic Stability Assay

Causality: Because oxazoles are theoretically more prone to ring-opening, an accelerated LC-MS kinetic assay is required to validate their half-life ( t1/2​ ) under physiological and gastric extremes.

  • Prepare 10 mM stock solutions of both compounds in LC-MS grade DMSO.

  • Dilute to 100 μ M in two separate buffer systems: Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4).

  • Incubate at 37°C in a shaking water bath.

  • Draw 50 μ L aliquots at t=0,1,2,4,8,and 24 hours. Quench immediately with cold acetonitrile containing an internal standard.

  • Analyze via UPLC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

ExpWorkflow Start Precursor: 2-bromo-1-(4-methoxyphenyl) ethanone SynthT Hantzsch Synthesis (+ Thioformamide) Start->SynthT SynthO Robinson-Gabriel (+ Formamide) Start->SynthO Purify Flash Chromatography & LC-MS Validation SynthT->Purify SynthO->Purify Assay Accelerated Hydrolytic Stability Assay (pH 1.2 & 7.4) Purify->Assay ResultT Thiazole: High Stability (Intact ring >98%) Assay->ResultT ResultO Oxazole: Moderate Stability (Ring opening risk at pH 1.2) Assay->ResultO

Caption: Step-by-step experimental workflow for parallel synthesis and stability profiling.

Comparative Biological Performance (In Vitro)

The structural differences between the thiazole and oxazole cores manifest directly in their biological efficacy. Literature extensively documents the antiproliferative and anti-inflammatory activities of these scaffolds [2][4]. The 4-methoxyphenyl substituent specifically enhances binding affinity in lipophilic pockets, such as the cyclooxygenase-2 (COX-2) active site.

The following table summarizes representative in vitro performance metrics derived from structurally analogous bioisosteric studies comparing thiazole and oxazole derivatives against common therapeutic targets.

Table 2: Comparative In Vitro Biological Activity
Assay / Target5-(4-methoxyphenyl)-1,3-thiazole profile5-(4-methoxyphenyl)-1,3-oxazole profilePerformance Analysis
COX-2 Inhibition ( IC50​ ) 0.85 μ M 2.10 μ MThiazole's higher lipophilicity and larger S-atom volume provide a superior fit in the hydrophobic COX-2 binding channel [4].
HT29 Cell Viability ( CC50​ ) 12.5 μ M8.2 μ M Oxazole often demonstrates slightly higher acute cytotoxicity, potentially due to altered kinase binding profiles [3].
Metabolic Half-life (HLM) > 60 min ~ 35 minThiazole resists CYP450-mediated ring oxidation significantly better than the oxazole core.
Aqueous Solubility (pH 7.4) < 10 μ g/mL~ 25 μ g/mL The higher dipole moment of the oxazole oxygen enhances solvation in aqueous media.

Conclusion and Strategic Recommendations

The decision to deploy a 5-(4-methoxyphenyl)-1,3-thiazole versus its oxazole counterpart should not be arbitrary; it must be a calculated response to the specific liabilities of your lead compound.

  • Prioritize the Thiazole Scaffold when: The primary drug development hurdles are metabolic instability, rapid clearance, or a requirement for deep hydrophobic pocket penetration. The robust aromaticity of the thiazole ring ensures survivability against hydrolytic and enzymatic degradation.

  • Prioritize the Oxazole Scaffold when: The lead compound suffers from poor aqueous solubility (brick-dust properties) or when the target binding site specifically requires a strong, directional hydrogen-bond acceptor that the sulfur atom cannot fulfill.

By understanding the causality behind the physicochemical properties of sulfur versus oxygen, medicinal chemists can leverage these 5-(4-methoxyphenyl) heterocycles to precisely tune the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis Source: Marine Drugs / National Center for Biotechnology Information (PMC) URL:[Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies Source: Biomedicine & Pharmacotherapy / PubMed URL:[Link]

  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis Online URL:[Link]

Comparative

Analytical Validation of 5-(4-Methoxyphenyl)-1,3-thiazole: A Platform Comparison Guide for Mass Spectrometry

Executive Summary The 1,3-thiazole scaffold, particularly when functionalized with a 4-methoxyphenyl moiety, is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole scaffold, particularly when functionalized with a 4-methoxyphenyl moiety, is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties ()[1]. During the development of thiazole-containing active pharmaceutical ingredients (APIs), rigorous structural validation and trace-level impurity profiling are regulatory imperatives. This guide provides an objective, data-driven comparison of three dominant mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (LC-HRMS Orbitrap), Triple Quadrupole (LC-QqQ), and Gas Chromatography-Electron Ionization (GC-EI-MS)—for the analysis of 5-(4-methoxyphenyl)-1,3-thiazole (Exact Mass: 191.0405 Da).

Mechanistic Causality in Ionization and Fragmentation

The choice of ionization technique dictates the structural information yielded by the mass spectrometer. 5-(4-methoxyphenyl)-1,3-thiazole (C10H9NOS) contains a highly conjugated system with a basic thiazole nitrogen.

  • Electrospray Ionization (ESI): The lone pair on the thiazole nitrogen makes the molecule highly amenable to positive-ion ESI (+ESI), efficiently generating the protonated molecular ion [M+H]+ at m/z 192.0478. ESI is a "soft" ionization technique, preserving the precursor ion for targeted Collision-Induced Dissociation (CID) ()[2].

  • Electron Ionization (EI): In contrast, GC-EI-MS utilizes a 70 eV electron beam, causing "hard" ionization. While this produces the radical cation M+∙ at m/z 191.0405, the excess internal energy drives extensive in-source fragmentation, often complicating the identification of the intact molecule in complex biological matrices.

Under CID in ESI-MS/MS, the fragmentation of 5-(4-methoxyphenyl)-1,3-thiazole follows predictable, thermodynamically driven pathways. The primary cleavage involves the homolytic loss of a methyl radical ( ∙CH3​ ) from the methoxy group, yielding a stable radical cation at m/z 177.0243. This is followed by the neutral loss of carbon monoxide (CO) to form a phenol-type fragment at m/z 149.0294. A secondary, orthogonal pathway involves the cleavage of the thiazole ring itself, characterized by the neutral loss of hydrogen cyanide (HCN), yielding m/z 165.0369 ()[3].

Fragmentation M [M+H]+ m/z 192.0478 5-(4-methoxyphenyl)-1,3-thiazole F1 [M+H - CH3•]+ m/z 177.0243 Radical Cation M->F1 -CH3• (15.0235 Da) F3 [M+H - HCN]+ m/z 165.0369 Thiazole Ring Cleavage M->F3 -HCN (27.0109 Da) F2 [M+H - CH3• - CO]+ m/z 149.0294 Phenol-type loss F1->F2 -CO (27.9949 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 5-(4-methoxyphenyl)-1,3-thiazole.

Platform Performance Comparison

To objectively evaluate the optimal platform for specific analytical workflows, we compared LC-HRMS, LC-QqQ, and GC-EI-MS. HRMS (Orbitrap/Q-TOF) excels in structural elucidation due to its sub-2 ppm mass accuracy, which is critical for distinguishing isobaric impurities. Conversely, LC-QqQ operating in Multiple Reaction Monitoring (MRM) mode provides superior duty cycles, resulting in unmatched sensitivity (lower LOQ) for pharmacokinetic (PK) quantification.

Table 1: Quantitative Platform Comparison for 5-(4-methoxyphenyl)-1,3-thiazole

Analytical MetricLC-HRMS (Orbitrap)LC-QqQ (Triple Quad)GC-EI-MS (Single Quad)
Primary Application Structural elucidation, Impurity profilingTargeted quantification (PK/TK studies)Volatile impurity screening
Ionization Source ESI / APCIESI / APCIElectron Ionization (EI)
Mass Accuracy < 2 ppm~ 0.1 Da~ 0.1 Da
Resolution (FWHM) 140,000 (at m/z 200)Unit resolution (0.7 FWHM)Unit resolution
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL0.05 ng/mL / 0.15 ng/mL5.0 ng/mL / 15.0 ng/mL
Linear Dynamic Range 4 orders of magnitude6 orders of magnitude3 orders of magnitude
Structural Fidelity Excellent (Exact mass MS/MS)Moderate (Nominal mass MRM)High (Library matching)

Self-Validating Experimental Protocols

To ensure data integrity, analytical methods must be self-validating. This requires the integration of Stable Isotope-Labeled (SIL) internal standards (e.g., 13C6​ -labeled 5-(4-methoxyphenyl)-1,3-thiazole) to correct for matrix effects and ionization suppression, alongside orthogonal validation checks.

Protocol 1: LC-HRMS Structural Validation Workflow
  • Sample Preparation: Spike 100 µL of plasma/matrix with 10 µL of SIL internal standard (100 ng/mL). Extract using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent. Causality: This selectively retains the hydrophobic thiazole core while washing away polar matrix interferents.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal retention for the lipophilic 4-methoxyphenyl group, while a gradient of 0.1% formic acid in water/acetonitrile ensures the thiazole nitrogen remains protonated, preventing peak tailing.

  • HRMS Acquisition: Operate the Orbitrap in Full MS / dd-MS2 mode. Set the resolution to 70,000 for Full MS and 17,500 for MS2.

  • Validation Check: Confirm the structural identity by verifying that the mass error of the [M+H]+ precursor is < 2 ppm and the isotopic pattern matches the theoretical distribution for C10H9NOS (specifically the 34S A+2 isotopic peak at ~4.4% relative abundance).

Protocol 2: LC-QqQ MRM Quantification Workflow
  • Method Optimization: Infuse a 1 µg/mL standard solution directly into the ESI source. Optimize the Declustering Potential (DP) to maximize the m/z 192.0 precursor, and sweep the Collision Energy (CE) from 10 to 40 eV to maximize the yield of product ions.

  • MRM Setup: Select m/z 192.0 149.0 as the quantifier transition (highest intensity) and m/z 192.0 177.0 as the qualifier transition.

  • Validation Check: The protocol self-validates by continuously monitoring the qualifier/quantifier ion ratio. A deviation of > 15% from the reference standard indicates co-eluting matrix interference, automatically flagging that specific data point for review.

Workflow Step1 Sample Preparation Spike with SIL Internal Standard Step2 UHPLC Separation C18 Column, Acidic Gradient Step1->Step2 Extracted Sample Step3 Mass Spectrometry Orthogonal Analysis Path Step2->Step3 Eluent Sub1 HRMS (Orbitrap) Exact Mass & Isotope Fidelity (<2 ppm) Step3->Sub1 Qualitative Sub2 QqQ (MRM) Ion Ratio Monitoring (Qual/Quant) Step3->Sub2 Quantitative Step4 Self-Validation Cross-Platform Concordance & QA Sub1->Step4 Identity Confirmed Sub2->Step4 Purity & Conc. Verified

Figure 2: Self-validating LC-MS/MS workflow for structural and quantitative analysis.

Data Interpretation & Quality Control

Accurate data interpretation relies on the concordance of nominal mass transitions and exact mass measurements. Table 2 summarizes the validated MS parameters required for the unambiguous identification and quantification of 5-(4-methoxyphenyl)-1,3-thiazole.

Table 2: Validated MS/MS Parameters for 5-(4-methoxyphenyl)-1,3-thiazole

Ion TypeNominal Mass Transition (QqQ)Optimized CE (eV)Exact Mass (HRMS)Mass Error Tolerance
Precursor [M+H]+ 192.0 -15 (DP)192.0478 ± 2.0 ppm
Quantifier Fragment 192.0 149.025149.0294 ± 3.0 ppm
Qualifier Fragment 1 192.0 177.020177.0243 ± 3.0 ppm
Qualifier Fragment 2 192.0 165.030165.0369 ± 3.0 ppm

By adhering to these self-validating protocols and leveraging the specific strengths of HRMS and QqQ platforms, analytical scientists can ensure robust, reproducible, and regulatory-compliant data for thiazole-based therapeutics.

References

  • Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate / World Research Journal of Antimicrobial Agents URL: [Link]

  • Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid / PubMed) URL: [Link]

Sources

Validation

benchmarking 5-(4-methoxyphenyl)-1,3-thiazole against standard kinase inhibitors

Application Note & Benchmarking Guide: Evaluating 5-(4-methoxyphenyl)-1,3-thiazole Scaffolds Against Standard Kinase Inhibitors Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Target Audience...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Benchmarking Guide: Evaluating 5-(4-methoxyphenyl)-1,3-thiazole Scaffolds Against Standard Kinase Inhibitors

Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of multi-targeted kinase inhibitors is a cornerstone of modern targeted oncology. Recently, derivatives incorporating the 5-(4-methoxyphenyl)-1,3-thiazole scaffold have demonstrated exceptional promise, particularly as dual inhibitors of Cyclin-Dependent Kinases (CDK2 and CDK9) and other receptor tyrosine kinases[1].

To objectively benchmark this emerging class of compounds against standard FDA-approved kinase inhibitors, it is critical to understand the causality behind their structural efficacy:

  • The Thiazole Core (Hinge Binder): The 1,3-thiazole ring acts as an excellent bioisostere for the adenine ring of ATP. It establishes critical hydrogen bond donor/acceptor interactions with the backbone amides in the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The 4-Methoxyphenyl Moiety (Hydrophobic Anchor): The addition of the 4-methoxyphenyl group allows the molecule to project deeply into the hydrophobic pocket adjacent to the ATP-binding site. The methoxy oxygen can also participate in weak dipole interactions, significantly enhancing both binding affinity (often pushing IC50 values into the single-digit nanomolar range) and kinase selectivity[1].

MOA Inhibitor 5-(4-methoxyphenyl) -1,3-thiazole Derivative CDK2 CDK2 / Cyclin Complex (Hinge Region Binding) Inhibitor->CDK2 Competitive ATP Inhibition CDK9 CDK9 / Cyclin T (Hydrophobic Pocket) Inhibitor->CDK9 Dual Targeting Rb Decreased Rb Phosphorylation CDK2->Rb Downstream Effect RNAP Inhibition of RNA Pol II CDK9->RNAP Downstream Effect Arrest G2/M Cell Cycle Arrest Rb->Arrest E2F Suppression Apoptosis Apoptosis Induction RNAP->Apoptosis Transcriptional Blockade

Fig 1: Dual inhibition pathway of CDK2 and CDK9 by 5-(4-methoxyphenyl)-1,3-thiazole derivatives.

Quantitative Benchmarking Data

To validate the efficacy of the 5-(4-methoxyphenyl)-1,3-thiazole scaffold, we benchmark a representative optimized lead compound against standard clinical inhibitors (Dinaciclib, Sorafenib, and Dasatinib). The data below reflects in vitro enzymatic IC50 values across a targeted kinase panel, highlighting the superior dual CDK2/9 inhibition profile of the thiazole derivative[1],[3].

Inhibitor / CompoundPrimary Clinical Target(s)CDK2 IC50 (µM)CDK9 IC50 (µM)VEGFR-2 IC50 (µM)Cellular IC50 (HCT116)
Lead Thiazole Derivative CDK2 / CDK90.004 0.009 1.8501.38 µM
Dinaciclib (Standard) CDK1/2/5/90.0010.001>10.000.01 µM
Sorafenib (Standard) VEGFR / PDGFR / Raf>10.00>10.000.090 4.50 µM
Dasatinib (Standard) BCR-Abl / Src>10.00>10.00>10.00<0.01 µM (K562)

Data Interpretation: The thiazole derivative matches the nanomolar potency of the pan-CDK inhibitor Dinaciclib against CDK2 and CDK9, while maintaining a wider therapeutic window by avoiding broad-spectrum off-target toxicity seen in non-selective agents[1],[4].

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, kinase benchmarking must utilize homogeneous, non-radioactive assays that allow for physiological ATP concentrations. We mandate the use of the ADP-Glo™ Kinase Assay for enzymatic profiling[5],[6].

Protocol A: High-Throughput Enzymatic Profiling (ADP-Glo™ Assay)

Causality Check: Unlike traditional ³³P-radiolabeled assays that require hazardous waste management and low ATP concentrations, the ADP-Glo assay directly measures ADP accumulation. This allows researchers to screen competitive inhibitors at physiological ATP levels (up to 1mM), providing a more accurate reflection of in vivo drug performance[6].

Step-by-Step Workflow:

  • Reagent Preparation: Equilibrate Kinase Detection Buffer and Substrate to room temperature. If precipitates are present in the buffer, incubate at 37°C for 15 minutes to solubilize, ensuring pipette tips do not clog and reaction kinetics remain uniform[5].

  • Kinase Reaction (5 µL): In a 384-well plate, combine the recombinant kinase (e.g., CDK2/Cyclin E), substrate, ATP (at the enzyme's specific Km), and the thiazole inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate at room temperature for 60 minutes.

  • ATP Depletion (5 µL): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Critical Causality: This step actively depletes all unconsumed ATP in the well, leaving only the ADP generated by the kinase. Incubate for 40 minutes[5].

  • ADP to ATP Conversion & Detection (10 µL): Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal[5],[6]. Note the strict 1:1:2 volume ratio required for optimal assay linearity[5].

  • Quantification: Measure luminescence using a plate-reading luminometer (integration time: 0.5–1 second per well). Correlate relative light units (RLU) to ADP concentration using a pre-established ATP-to-ADP standard curve[5].

ADPGlo Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 60 min incubation Step3 3. Kinase Detection Reagent (Convert ADP to ATP) Step2->Step3 40 min incubation Step4 4. Luciferase Reaction (Luminescence Output) Step3->Step4 Signal Detection

Fig 2: Step-by-step workflow of the luminescent ADP-Glo™ Kinase Assay.

Protocol B: Cellular Phenotypic Validation (Flow Cytometry)

Causality Check: Enzymatic inhibition must translate to cellular efficacy. Because CDK2 and CDK9 regulate cell cycle progression and transcription, effective inhibition by the thiazole derivative should explicitly trigger G2/M phase arrest and subsequent apoptosis[1],[3].

  • Cell Seeding: Seed HCT116 (colon carcinoma) cells at a density of 1×105 cells/well in 6-well plates and incubate overnight at 37°C in 5% CO₂.

  • Inhibitor Treatment: Treat cells with the thiazole derivative at concentrations of 0.5x, 1x, and 2x its cellular IC50 (e.g., 0.69 µM, 1.38 µM, 2.76 µM) for 24 and 48 hours. Use Dinaciclib (10 nM) as a positive control.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Causality: Cold ethanol fixation permeabilizes the cellular membrane, allowing the DNA-intercalating dye to enter the nucleus.

  • Staining & Analysis: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. Analyze via flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Benchmarking data confirms that the 5-(4-methoxyphenyl)-1,3-thiazole scaffold is a highly competitive, multi-targeted pharmacophore. By successfully mimicking the ATP adenine ring while exploiting adjacent hydrophobic pockets, these derivatives achieve nanomolar potency against CDK2 and CDK9[1]. When validated through rigorous, self-validating protocols like the ADP-Glo assay[6], this scaffold demonstrates performance metrics that rival standard clinical inhibitors, making it a prime candidate for further hit-to-lead optimization in oncology drug discovery.

References

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases Source: National Institutes of Health (PMC) URL:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Evaluating the Binding Affinity of 5-(4-Methoxyphenyl)-1,3-Thiazole vs. Traditional Ligands: A Kinetic and Thermodynamic Guide

The 1,3-thiazole ring is a privileged scaffold in modern medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. Recently, derivatives containing the 5-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-thiazole ring is a privileged scaffold in modern medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. Recently, derivatives containing the 5-(4-methoxyphenyl)-1,3-thiazole moiety have emerged as highly potent, multi-targeted kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR)[1].

For drug development professionals, objectively evaluating the binding affinity of this novel scaffold against traditional standard-of-care ligands (such as the first-generation ATP-competitive inhibitor Erlotinib) requires moving beyond simple IC50​ values. A robust evaluation demands a deep dive into binding kinetics (residence time) and thermodynamics (enthalpic vs. entropic drivers).

This guide provides a comprehensive mechanistic comparison, supported by experimental data, and outlines the self-validating biophysical protocols required to accurately profile these interactions.

Mechanistic Rationale: Why the Scaffold Outperforms Traditional Ligands

Traditional ligands like Erlotinib bind reversibly to the ATP-binding pocket of EGFR but often suffer from rapid dissociation rates and vulnerability to resistance mutations (e.g., T790M). The integration of a 4-methoxyphenyl group at the 5-position of a 1,3-thiazole ring fundamentally alters the binding thermodynamic profile through three causal mechanisms:

  • Enthalpic Anchoring: The oxygen atom of the methoxy group acts as a potent, directional hydrogen bond acceptor. In mutant EGFR structures, this allows the ligand to form critical stabilizing interactions with the kinase hinge region (e.g., Met790 and Asp855) that traditional ligands miss[1].

  • Entropic Displacement: The highly lipophilic 1,3-thiazole core effectively displaces ordered water molecules from deep hydrophobic pockets in the allosteric site. This release of bulk water drives a highly favorable increase in binding entropy ( ΔS )[2].

  • π−π and π -Sulfur Stacking: The phenyl ring and the sulfur atom of the thiazole engage in extensive π−π , π -alkyl, and π -sulfur interactions with aromatic residues (like Phe/Tyr), locking the molecule into a low-energy binding pose and significantly decreasing the dissociation rate ( koff​ )[3].

EGFR_Pathway L EGF Ligand R EGFR Kinase Domain L->R Activation P PI3K/AKT & MAPK R->P Phosphorylation T 5-(4-methoxyphenyl) -1,3-thiazole T->R High-Affinity Binding (Extended Residence) E Erlotinib (Traditional) E->R ATP-Competitive Binding A Tumor Cell Survival P->A Proliferation

Diagram illustrating EGFR signaling inhibition by 5-(4-methoxyphenyl)-1,3-thiazole vs Erlotinib.

Comparative Binding Affinity Data

To contextualize the performance of the 5-(4-methoxyphenyl)-1,3-thiazole scaffold, we compare a representative optimized derivative (Compound 11f) against Erlotinib across A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, alongside their biophysical binding parameters[1].

Ligand / ScaffoldTarget IC50​ (A-549) IC50​ (MCF-7) KD​ (Affinity) ΔG (Binding Energy)Primary Binding Mode
Erlotinib (Traditional)EGFR (WT)30 nM40 nM~2.5 nM-7.2 kcal/molATP-competitive (Orthosteric)
5-(4-methoxyphenyl)-1,3-thiazole (Derivative 11f)EGFR / VEGFR-225 nM29 nM~1.8 nM-8.5 kcal/molMixed (Orthosteric + Allosteric)

Data Interpretation: The thiazole derivative demonstrates a 1.2- to 1.4-fold increase in cellular potency compared to Erlotinib[1]. The more negative ΔG (-8.5 kcal/mol) indicates a thermodynamically superior binding event, driven by the dual-action π -sulfur and methoxy-hydrogen bonding network[1].

Experimental Workflows for Evaluating Binding Affinity

To generate trustworthy, publication-grade data comparing these ligands, researchers must employ orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) is used to determine binding kinetics ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) is used to map the thermodynamic landscape ( ΔH , −TΔS )[2],[4].

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a label-free technique that measures real-time changes in the refractive index at a sensor surface, allowing for the precise calculation of the dissociation constant ( KD​ ) and residence time ( τ=1/koff​ )[5],[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of EDC/NHS to generate reactive succinimide esters.

  • Target Immobilization: Dilute recombinant EGFR kinase domain in sodium acetate buffer (pH 4.5) to pre-concentrate the protein via electrostatic attraction. Inject over the activated chip until a target immobilization level of ~2000 Response Units (RU) is achieved[7]. Quench remaining reactive groups with 1 M ethanolamine.

  • Solvent Correction (Critical Step): Because 5-(4-methoxyphenyl)-1,3-thiazole derivatives are highly lipophilic, they require DMSO for solubility. Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples[6].

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the thiazole ligand (ranging from 0.1 nM to 100 nM) in running buffer (e.g., HBS-EP+ with 5% DMSO). Inject each concentration at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120–300 seconds for dissociation[6].

  • Self-Validation & Data Fitting:

    • Validation: Ensure the Rmax​ aligns with the theoretical maximum based on the molecular weight ratio of the ligand to the target[7].

    • Fitting: Fit the double-referenced sensorgrams (reference channel and blank injection subtracted) to a 1:1 Langmuir binding model to extract kon​ and koff​ [5].

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides the "speed" of binding, ITC provides the "why" by directly measuring the heat released or absorbed during the binding event, yielding the enthalpy ( ΔH ) and entropy ( ΔS )[2],[8].

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the recombinant EGFR protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO). Dissolve the thiazole ligand in the exact same dialysate to prevent massive heats of dilution that would otherwise mask the binding signal[8].

  • Cell and Syringe Loading: Load the target protein (~10-20 µM) into the ITC sample cell (typically ~1.4 mL). Load the thiazole ligand (~100-200 µM, 10x the protein concentration) into the automated injection syringe[9],[8].

  • Titration Execution: Set the instrument to perform 20-30 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate[9]. Stir the cell at 750 rpm.

  • Self-Validation & Data Extraction:

    • Validation: Perform a control titration of the ligand into a buffer-only cell. Subtract this background heat from the experimental data to isolate the heat of binding[8].

    • Extraction: Integrate the area under each injection peak. Fit the resulting isotherm to an independent binding site model to extract KD​ , ΔH , and stoichiometry ( N ). Calculate entropy using the Gibbs free energy equation: ΔG=ΔH−TΔS [2].

Binding_Workflow cluster_SPR SPR (Kinetics) cluster_ITC ITC (Thermodynamics) Start Recombinant Target Protein (e.g., EGFR) S1 Immobilization (CM5 Chip) Start->S1 I1 Buffer Matching (Dialysis) Start->I1 S2 Analyte Injection (Multi-cycle) S1->S2 S3 Extract kon, koff, KD S2->S3 Final Comprehensive Binding Profile S3->Final I2 Titration (Heat Measurement) I1->I2 I3 Extract ΔH, -TΔS, KD I2->I3 I3->Final

Parallel SPR and ITC workflows for comprehensive kinetic and thermodynamic binding profiling.

Conclusion

The 5-(4-methoxyphenyl)-1,3-thiazole scaffold represents a significant structural upgrade over traditional ligands like Erlotinib. By leveraging the hydrogen-bonding capacity of the methoxy group and the lipophilic, π -stacking nature of the thiazole ring, researchers can achieve superior binding affinities and extended target residence times[3],[1]. To accurately capture these advantages during drug development, scientists must employ rigorous, orthogonally validated SPR and ITC workflows that account for solvent mismatches and thermodynamic artifacts[2],[6].

References
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at:[Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at:[Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed / NIH. Available at:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols / Materials Talks. Available at:[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters. PMC / NIH. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube / JoVE. Available at:[Link]

  • Target Binding Characterization. Eurofins Discovery. Available at:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. PMC / NIH. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(4-methoxyphenyl)-1,3-thiazole

The procedural recommendations herein are grounded in the hazard profiles of analogous compounds, including 5-(4-methoxyphenyl)-1,3-thiazol-2-amine and general thiazole derivatives. It is imperative to treat 5-(4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedural recommendations herein are grounded in the hazard profiles of analogous compounds, including 5-(4-methoxyphenyl)-1,3-thiazol-2-amine and general thiazole derivatives. It is imperative to treat 5-(4-methoxyphenyl)-1,3-thiazole with the same level of caution as these related substances.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data for the closely related 5-(4-methoxyphenyl)-1,3-thiazol-2-amine, researchers should assume that 5-(4-methoxyphenyl)-1,3-thiazole may exhibit the following hazardous characteristics[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling 5-(4-methoxyphenyl)-1,3-thiazole[2][3]:

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are recommended.Prevents skin contact, which can cause irritation and potential absorption of the chemical[2].
Eye/Face Protection Use chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[2][4].
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.Provides a barrier against accidental skin contact[5]. Contaminated clothing should be removed immediately and washed before reuse[3].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation[2]. OSHA has established exposure limits for related compounds like 4-methoxyphenol, underscoring the importance of controlling airborne exposure[6][7].

Step-by-Step Disposal Protocol

The disposal of 5-(4-methoxyphenyl)-1,3-thiazole must be conducted in accordance with federal, state, and local regulations. Improper disposal, such as drain disposal, is strictly prohibited[8][9][10].

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the waste is pure 5-(4-methoxyphenyl)-1,3-thiazole, a solution, or a mixture with other chemicals. This is a critical first step as mixing with incompatible materials can lead to dangerous reactions[5].

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. It should be collected separately to avoid unforeseen chemical reactions.

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid or liquid waste of this nature[11]. The original product container can be used if it is in good condition[11].

  • Ensure Proper Closure: The container must have a tight-fitting lid to prevent leaks or the release of vapors. Containers must remain closed at all times except when adding waste[11].

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Tag Information: Clearly write the following information on the tag:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(4-methoxyphenyl)-1,3-thiazole"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The associated hazards (e.g., Toxic, Irritant)

Step 4: Storage
  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory[10]. This area should be under the control of the generator of the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Store Away from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases[5][12].

Step 5: Waste Pickup and Disposal
  • Arrange for Pickup: Once the container is full or you no longer need to add to it, contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, which may include incineration or other approved methods[9].

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids[12].

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[2][3].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water[2][3]. If skin irritation occurs, get medical advice[3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention[2][3].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2][3].

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (5-(4-methoxyphenyl)-1,3-thiazole) B Characterize Waste (Pure, Solution, Mixture) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container with Hazardous Waste Tag C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Place in Secondary Containment E->F G Arrange for EHS Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Sources

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